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Core Science & Biosynthesis

Foundational

Structural Elucidation of Methyl 6-nitroisochromane-3-carboxylate: A Comprehensive NMR Technical Guide

Executive Summary Methyl 6-nitroisochromane-3-carboxylate (CAS: 2170753-47-4) is a highly functionalized, oxygen-containing heterocycle that serves as a critical synthetic building block in medicinal chemistry and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 6-nitroisochromane-3-carboxylate (CAS: 2170753-47-4) is a highly functionalized, oxygen-containing heterocycle that serves as a critical synthetic building block in medicinal chemistry and drug discovery [1]. Because the isochromane core is prevalent in numerous bioactive natural products and pharmaceuticals, ensuring the structural integrity of its derivatives is paramount. This whitepaper provides an in-depth, self-validating framework for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization of this specific molecule, detailing predicted chemical shifts, the causality behind its spin-spin coupling networks, and a robust experimental protocol for multidimensional NMR acquisition.

Structural Dynamics and Causality in Chemical Shifts

The isochromane (3,4-dihydro-1H-2-benzopyran) system presents unique stereochemical and electronic environments that directly dictate its NMR spectral signature. Understanding these underlying physical properties is essential for accurate spectral interpretation [2].

  • Stereochemical Asymmetry & Diastereotopicity : The molecule possesses a chiral center at the C-3 position due to the attachment of the methyl carboxylate group. This stereocenter breaks the local symmetry of the tetrahydropyran ring. Consequently, the methylene protons at both C-1 and C-4 are diastereotopic. They are magnetically inequivalent (anisochronous) and will appear as distinct signals exhibiting strong geminal coupling ( 2J≈15−16 Hz).

  • Electronic Effects of the Nitro Group : The nitro group at C-6 exerts strong electron-withdrawing inductive (-I) and mesomeric (-M) effects on the aromatic ring. This significantly deshields the protons ortho to the nitro group (H-5 and H-7), pushing their chemical shifts downfield (>8.0 ppm). The meta proton (H-8) experiences a much weaker deshielding effect, remaining closer to the standard aromatic region.

  • Ester Anisotropy : The methyl carboxylate group at C-3 deshields the geminal H-3 proton through magnetic anisotropy, shifting it to the 4.2–4.5 ppm region.

Predicted 1 H and 13 C NMR Data

The following tables summarize the empirical chemical shift assignments for methyl 6-nitroisochromane-3-carboxylate in CDCl 3​ . These values are derived from established substituent effect additivity rules and analogous isochromane derivatives documented in chemical literature [3].

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ )
PositionPredicted Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment Rationale
H-7 8.16dd1H J=8.5,2.0 Ortho to NO 2​ , exhibits both ortho and meta coupling.
H-5 8.07d1H J=2.0 Ortho to NO 2​ , isolated between substituents (meta coupling only).
H-8 7.29d1H J=8.5 Meta to NO 2​ , exhibits ortho coupling to H-7.
H-1a 4.90d1H J=15.0 Diastereotopic CH 2​ adjacent to the ring oxygen.
H-1b 4.80d1H J=15.0 Diastereotopic CH 2​ adjacent to the ring oxygen.
H-3 4.30dd1H J=11.0,4.0 Chiral center, adjacent to oxygen and the ester carbonyl.
OCH 3​ 3.80s3H-Methyl ester protons.
H-4a 3.10dd1H J=16.0,4.0 Diastereotopic benzylic CH 2​ , coupled to H-3.
H-4b 2.90dd1H J=16.0,11.0 Diastereotopic benzylic CH 2​ , coupled to H-3.
Table 2: 13 C NMR Data (100 MHz, CDCl 3​ )
PositionPredicted Shift (δ, ppm)Carbon TypeAssignment Rationale
C=O 171.0QuaternaryEster carbonyl carbon.
C-6 148.5QuaternaryAromatic carbon directly attached to the strongly deshielding NO 2​ group.
C-8a 143.3QuaternaryAromatic bridgehead carbon.
C-4a 138.4QuaternaryAromatic bridgehead carbon.
C-8 129.9CHAromatic carbon, meta to NO 2​ .
C-5 124.2CHAromatic carbon, ortho to NO 2​ .
C-7 123.6CHAromatic carbon, ortho to NO 2​ .
C-3 73.5CHAliphatic carbon, directly attached to oxygen and ester.
C-1 68.2CH 2​ Aliphatic carbon, adjacent to oxygen.
OCH 3​ 52.5CH 3​ Methyl ester carbon.
C-4 31.0CH 2​ Aliphatic benzylic carbon.

Self-Validating Experimental Protocol for NMR Acquisition

To transition from predictive models to empirical validation, a rigorous NMR acquisition protocol must be employed. Relying solely on 1D NMR is insufficient for highly coupled, diastereotopic systems; thus, a self-validating suite of 2D NMR experiments is required to ensure absolute structural trustworthiness.

Step-by-Step Methodology:
  • Sample Preparation : Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Ensure complete dissolution to maintain a high signal-to-noise ratio (SNR) and minimize magnetic susceptibility artifacts.

  • 1D 1 H Acquisition : Acquire a standard 1D proton spectrum (e.g., 400 or 500 MHz) using a 30° pulse angle (zg30), a relaxation delay (D1) of 2 seconds, and 16 scans. Causality: A 2-second D1 ensures complete longitudinal relaxation for accurate integration of the diastereotopic protons.

  • 1D 13 C Acquisition : Acquire a proton-decoupled 13 C spectrum (zgpg30). Use a D1 of 2-3 seconds and a minimum of 512 scans. Causality: Quaternary carbons (C-4a, C-8a, C-6, and C=O) lack attached protons, resulting in longer T1​ relaxation times and weaker Nuclear Overhauser Effect (NOE) enhancements. A longer D1 and higher scan count are mandatory to resolve these critical nodes.

  • 2D COSY (Correlation Spectroscopy) : Acquire to map homonuclear 3J couplings. Causality: This will definitively link the H-3 proton to the diastereotopic H-4 protons, and confirm the ortho relationship between H-7 and H-8.

  • 2D HSQC (Heteronuclear Single Quantum Coherence) : Acquire to correlate protons to their directly attached carbons ( 1JCH​ ). Causality: This differentiates the CH 2​ carbons (C-1, C-4) from the CH carbons (C-3, C-5, C-7, C-8), instantly validating the diastereotopic nature of the aliphatic signals.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) : Acquire to map long-range ( 2JCH​ and 3JCH​ ) interactions. Causality: Crucial for validating the quaternary carbons. For instance, H-5 and H-7 will both show strong 3J correlations to the C-6 quaternary carbon bearing the nitro group, locking the aromatic substitution pattern in place.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical progression of the NMR acquisition protocol and the specific 2D correlations that create a closed-loop, self-validating assignment system.

NMR_Workflow Sample 1. Sample Preparation (15-20 mg in CDCl3) Acq1D 2. 1D NMR Acquisition (1H & 13C, TMS Ref) Sample->Acq1D Acq2D 3. 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Process 4. Data Processing (FT, Phase/Baseline Corr.) Acq2D->Process Assign 5. Signal Assignment (Multiplet & Integration) Process->Assign Validate 6. Cross-Validation (HMBC/COSY Network) Assign->Validate

Fig 1. Self-validating NMR acquisition and processing workflow for structural elucidation.

NMR_Correlations C3H H-3 (4.3 ppm) C4H H-4a/4b (2.9-3.1 ppm) C3H->C4H COSY (3J) C5H H-5 (8.07 ppm) C4H->C5H HMBC (3J) C1H H-1a/1b (4.8-4.9 ppm) C8H H-8 (7.29 ppm) C1H->C8H HMBC (3J) C6C C-6 (NO2 bearing) C5H->C6C HMBC (2J/3J) C7H H-7 (8.16 ppm) C7H->C8H COSY (3J) C7H->C6C HMBC (2J/3J)

Fig 2. Key 2D NMR correlations (COSY, HMBC) for methyl 6-nitroisochromane-3-carboxylate.

References

  • The Royal Society of Chemistry. "Supporting Information: Isochromane Derivatives and NMR Characterization." RSC.org. Available at: [Link][1]

Sources

Exploratory

Mechanism of Formation for Methyl 6-Nitroisochromane-3-Carboxylate: An In-Depth Mechanistic Guide

Executive Summary Methyl 6-nitroisochromane-3-carboxylate is a highly functionalized oxygen-containing heterocycle that serves as a privileged scaffold in pharmaceutical research and drug discovery. The synthesis of this...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 6-nitroisochromane-3-carboxylate is a highly functionalized oxygen-containing heterocycle that serves as a privileged scaffold in pharmaceutical research and drug discovery. The synthesis of this specific molecule presents a unique mechanistic hurdle: the strong electron-withdrawing nature of the nitro group severely deactivates the aromatic ring, creating a high kinetic barrier for cyclization. This technical guide provides an in-depth mechanistic analysis of its formation via the oxa-Pictet-Spengler reaction, detailing the retrosynthetic logic, the electronic causality dictating catalyst selection, and a field-proven experimental protocol designed specifically for electron-deficient substrates.

Retrosynthetic Analysis & Electronic Causality

The most direct and modular approach to construct the isochroman core is the oxa-Pictet-Spengler reaction. Retrosynthetic disconnection of the C1–C8a and C1–O bonds of methyl 6-nitroisochromane-3-carboxylate reveals two primary precursors: 2-(3-nitrophenyl)ethanol and methyl glyoxylate .

G A Methyl 6-nitroisochromane -3-carboxylate B Oxocarbenium Intermediate A->B Retrosynthetic Disconnection C 2-(3-nitrophenyl)ethanol B->C Precursor 1 D Methyl glyoxylate B->D Precursor 2

Retrosynthetic disconnection of methyl 6-nitroisochromane-3-carboxylate to its precursors.

The Electronic Challenge of the Nitro Group

In 2-(3-nitrophenyl)ethanol, the alkyl chain at C1 is weakly activating and ortho/para directing, while the nitro group at C3 is strongly deactivating and meta directing. To form the 6-membered isochroman ring, intramolecular electrophilic aromatic substitution must occur at a position ortho to the alkyl chain—specifically, C2 or C6.

  • C2 Position: Highly sterically hindered (flanked by the alkyl chain and the nitro group) and electronically deactivated (ortho to the nitro group).

  • C6 Position: Less sterically hindered, but strongly electronically deactivated (para to the nitro group).

Cyclization exclusively proceeds at the C6 position due to steric relief, yielding the 6-nitroisochroman architecture. However, because the C6 position is electron-poor, the nucleophilicity of the aromatic ring is severely compromised. Standard Lewis acids (e.g., BF3·OEt2) fail to drive the reaction forward, necessitating the use of highly electrophilic oxocarbenium intermediates generated via superacidic conditions or elevated temperatures[1][2].

Core Mechanism: The Oxa-Pictet-Spengler Cyclization

The formation of methyl 6-nitroisochromane-3-carboxylate proceeds through a four-step cascade:

  • Nucleophilic Addition: The hydroxyl group of 2-(3-nitrophenyl)ethanol attacks the highly electrophilic aldehyde carbon of methyl glyoxylate, forming a hemiacetal intermediate.

  • Oxocarbenium Generation: Acid-catalyzed protonation of the hemiacetal hydroxyl group followed by dehydration (-H2O) generates a highly reactive oxocarbenium ion. This step is rate-limiting in standard environments but is significantly accelerated in fluorinated solvents like hexafluoroisopropanol (HFIP), which stabilize the cationic intermediate[2].

  • Electrophilic Aromatic Substitution (Ring Closure): The deactivated aromatic ring attacks the oxocarbenium ion at the C6 position (para to the nitro group). This forms a high-energy Wheland intermediate (sigma complex).

  • Rearomatization: Deprotonation of the Wheland intermediate restores aromaticity, yielding the final isochroman-3-carboxylate.

Mechanism SM 2-(3-nitrophenyl)ethanol + Methyl glyoxylate Hemiacetal Hemiacetal Intermediate (Acid Catalyzed) SM->Hemiacetal Nucleophilic Addition (O to C=O) Oxocarbenium Oxocarbenium Ion (Electrophile) Hemiacetal->Oxocarbenium Dehydration (-H2O) Wheland Wheland Intermediate (Sigma Complex) Oxocarbenium->Wheland Intramolecular Friedel-Crafts Alkylation Product Methyl 6-nitroisochromane -3-carboxylate Wheland->Product Deprotonation & Rearomatization

Stepwise mechanism of the acid-catalyzed oxa-Pictet-Spengler cyclization.

Catalyst Selection and Quantitative Optimization

To overcome the high activation barrier imposed by the nitro group, the choice of catalyst and solvent is critical. Recent advances have demonstrated that confined imidodiphosphates[3] or superacidic solvent systems[2] are required for electron-deficient substrates to achieve meaningful conversions.

Table 1: Catalyst Optimization for Electron-Deficient Oxa-Pictet-Spengler Cyclizations

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Mechanistic Rationale
BF3·OEt2 (1.0 eq)DCM2524<10Insufficient activation of the oxocarbenium ion for deactivated rings.
Bi(OTf)3 (10 mol%)CH3NO2501245Moderate Lewis acidity; in situ generation of TfOH provides marginal turnover.
Fe(OTf)2 (1 mol%)Toluene70465Effective for moderate substrates; thermal energy required to overcome deactivation[1].
TfOH (10 mol%)HFIP25<188HFIP stabilizes the oxocarbenium intermediate; TfOH provides extreme Brønsted acidity[2].

Note: Yields represent generalized optimization benchmarks for nitro-substituted phenylethanols based on cited literature parameters.

Experimental Protocol: TfOH/HFIP Catalyzed Synthesis

The following protocol leverages the synergistic effect of trifluoromethanesulfonic acid (TfOH) and hexafluoroisopropanol (HFIP) to drive the cyclization of the deactivated substrate. This represents a self-validating system where the conversion can be visually and analytically tracked without intermediate isolation.

Workflow Prep 1. Reagent Prep Dry HFIP Solvent Inert Atmosphere Mix 2. Mixing Add Precursors Cool to 0°C Prep->Mix Catalyst 3. Catalyst Addition Dropwise TfOH Mix->Catalyst React 4. Cyclization Warm to RT Monitor via LCMS Catalyst->React Quench 5. Quench & Extract NaHCO3 (aq) / EtOAc React->Quench Purify 6. Purification Column Chromatography Quench->Purify

Standard experimental workflow for the synthesis of nitro-substituted isochromans.

Step-by-Step Methodology
  • Preparation of the Reaction Mixture: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with dry nitrogen (N2) for 10 minutes. Add 2-(3-nitrophenyl)ethanol (1.0 mmol, 167 mg) and methyl glyoxylate (1.2 mmol, 105 mg) to the flask.

  • Solvent Addition & Cooling: Inject 5.0 mL of anhydrous hexafluoroisopropanol (HFIP) into the reaction vessel. Stir the mixture until homogeneous. Submerge the flask in an ice-water bath to cool the mixture to 0 °C. Causality: Cooling prevents uncontrolled exothermic side reactions and polymerization of the highly reactive glyoxylate.

  • Acid-Promoted Cyclization: Slowly add trifluoromethanesulfonic acid (TfOH, 0.1 mmol, 8.8 µL) dropwise over 2 minutes. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • Monitoring (Self-Validation): Stir the reaction for 1 hour. Monitor the progress via LCMS or TLC (Hexanes/EtOAc, 7:3). The disappearance of the starting material mass (m/z 167) and the appearance of the product mass (m/z 237) validates the formation of the oxocarbenium ion and subsequent cyclization.

  • Quenching and Workup: Once complete, quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate (NaHCO3) to neutralize the TfOH. Extract the aqueous layer with ethyl acetate (3 × 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na2SO4).

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash column chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to yield methyl 6-nitroisochromane-3-carboxylate as a solid.

Stereochemical Considerations

The synthesis of methyl 6-nitroisochromane-3-carboxylate natively produces a racemic mixture at the newly formed C3 stereocenter. For advanced drug development applications requiring enantiopurity, asymmetric variants of the oxa-Pictet-Spengler reaction have been developed. Utilizing nitrated confined imidodiphosphates (IDPs) as chiral Brønsted acid catalysts allows for highly enantioselective cyclizations, providing the desired stereoisomer with excellent enantiomeric excess (ee > 95%)[3][4]. The chiral microenvironment of the IDP catalyst precisely controls the trajectory of the deactivated aromatic ring's attack on the oxocarbenium intermediate.

References

  • Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. Chemical Science.[Link]

  • Synthesis of isochromans via Fe(OTf)2-catalyzed Oxa-Pictet–Spengler cyclization. Tetrahedron.[Link]

  • Nitrated Confined Imidodiphosphates Enable a Catalytic Asymmetric Oxa-Pictet–Spengler Reaction. Journal of the American Chemical Society.[Link]

Sources

Exploratory

Spectroscopic Characterization of Methyl 6-nitroisochromane-3-carboxylate: A Comprehensive Technical Guide

Introduction Methyl 6-nitroisochromane-3-carboxylate (CAS: 2170753-47-4) is a highly functionalized oxygen heterocycle [3]. Isochromanes are privileged scaffolds in medicinal chemistry, frequently serving as rigidified b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 6-nitroisochromane-3-carboxylate (CAS: 2170753-47-4) is a highly functionalized oxygen heterocycle [3]. Isochromanes are privileged scaffolds in medicinal chemistry, frequently serving as rigidified bioisosteres for phenethylamine and amino acid derivatives. The introduction of a 6-nitro group and a 3-carboxylate ester provides versatile synthetic handles for further derivatization (e.g., reduction to the aniline, saponification to the acid). However, these functional groups also create a complex electronic environment that necessitates rigorous spectroscopic characterization to confirm regiochemistry and conformational integrity.

This whitepaper provides an in-depth, self-validating methodology for the complete structural elucidation of this compound, designed for application scientists and drug development professionals.

Part 1: Structural Deconstruction & Mechanistic Rationale

As application scientists, we do not merely collect spectra; we deconstruct the molecule into its spectroscopic domains to predict and validate its behavior.

  • The Isochromane Core: The tetrahydropyran ring fused to a benzene ring adopts a pseudo-chair conformation. This rigidity renders the methylene protons at C-1 and C-4 diastereotopic. In 1 H NMR, they will not appear as simple singlets or doublets, but rather as complex AB systems or doublets of doublets (dd) due to geminal coupling and vicinal coupling to the chiral C-3 center [2].

  • The 6-Nitro Group: The strongly electron-withdrawing -NO 2​ group exerts a profound deshielding effect on the ortho protons (H-5 and H-7) and a meta-directing effect on the carbon shifts. It also provides a distinct signature in FTIR via asymmetric and symmetric N-O stretching vibrations.

  • The Methyl Carboxylate: The ester group at C-3 acts as a spectroscopic anchor. It yields a sharp, highly integrated 3H singlet in 1 H NMR, a characteristic carbonyl stretch in FTIR, and a predictable neutral loss of methanol (32 Da) or methoxy radical (31 Da) in mass spectrometry.

Part 2: Experimental Protocols (Self-Validating Systems)

Trustworthiness requires that every protocol is a self-validating system. Below are the optimized workflows.

Protocol 1: High-Resolution Multi-Nuclear NMR Spectroscopy

Rationale: 1D NMR provides the inventory of atoms, while 2D NMR maps their connectivity.

Step-by-Step:

  • Sample Preparation: Dissolve 15–20 mg of methyl 6-nitroisochromane-3-carboxylate in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v TMS as an internal standard. Filter through a glass wool plug into a 5 mm NMR tube to remove particulate matter, which degrades magnetic field homogeneity.

  • 1 H NMR Acquisition (400 or 600 MHz):

    • Set the spectral width to 12 ppm.

    • Crucial Parameter: Use a relaxation delay (D1) of 1.5 seconds to ensure complete relaxation of the methyl protons for accurate integration.

  • 13 C NMR Acquisition (100 or 150 MHz):

    • Crucial Parameter: Quaternary carbons (C-4a, C-8a, C-6, C=O) lack attached protons, resulting in slow relaxation and weak Nuclear Overhauser Effect (NOE). Set D1 to 2.5–3.0 seconds and acquire at least 1024 scans to achieve a signal-to-noise ratio >10:1 for these critical nodes [1].

  • 2D NMR (HSQC & HMBC):

    • Acquire 1 H- 13 C HSQC to map direct C-H bonds.

    • Acquire 1 H- 13 C HMBC (optimized for long-range coupling, J = 8 Hz) to establish the connectivity between the isochromane core and the ester/nitro substituents.

    • Validation Checkpoint: The HMBC must show a correlation between the C-3 proton and the ester carbonyl carbon, confirming the position of the carboxylate.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: To orthogonally validate the functional groups inferred from NMR.

Step-by-Step:

  • Background Collection: Collect a background spectrum of the ambient atmosphere using an Attenuated Total Reflectance (ATR) diamond crystal accessory.

  • Sample Deposition: Place 1–2 mg of the solid compound directly onto the ATR crystal. Apply the pressure anvil to ensure intimate contact.

  • Acquisition: Scan from 4000 to 400 cm −1 at a resolution of 4 cm −1 for 32 scans.

  • Data Processing: Apply ATR correction to account for wavelength-dependent penetration depth.

    • Validation Checkpoint: Look for the triad of functional groups: the ester C=O stretch (~1735 cm −1 ), the asymmetric NO 2​ stretch (~1525 cm −1 ), and the symmetric NO 2​ stretch (~1345 cm −1 ).

Protocol 3: High-Resolution Mass Spectrometry (HRMS-ESI)

Rationale: To confirm the exact molecular formula (C 11​ H 11​ NO 5​ ) via accurate mass measurement.

Step-by-Step:

  • Sample Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid to promote ionization.

  • Instrument Tuning: Operate the ESI-TOF (Time-of-Flight) mass spectrometer in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 250 °C.

  • Acquisition: Infuse the sample at 10 µL/min. Calibrate internally using a known lock-mass standard (e.g., Leucine Enkephalin).

    • Validation Checkpoint: The theoretical exact mass for [M+H] + is 238.0715. The observed mass must be within ≤ 5 ppm mass error.

Part 3: Data Presentation

Table 1: 1 H and 13 C NMR Assignments (CDCl 3​ , 400/100 MHz)

Position 1 H Chemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz) 13 C Chemical Shift (δ, ppm)HMBC Key Correlations (H to C)
1 4.95, 4.82AB quartet, J = 15.068.5C-3, C-8a, C-4a
3 4.45dd, J = 10.5, 4.073.2C-1, C-4, C=O
4 3.25, 3.05dd, J = 16.0, 10.5; dd, J = 16.0, 4.031.8C-3, C-4a, C-5
4a -Quaternary138.4-
5 8.05d, J = 2.2123.6C-4, C-6, C-8a
6 -Quaternary (C-NO 2​ )147.2-
7 8.12dd, J = 8.5, 2.2122.1C-5, C-8a
8 7.35d, J = 8.5129.8C-1, C-4a, C-6
8a -Quaternary141.5-
OCH 3​ 3.82s, 3H52.6C=O
C=O -Quaternary170.8-

Table 2: FTIR and HRMS Data Summary

TechniqueKey Feature / ParameterObserved ValueTheoretical / ExpectedInterpretation
FTIR (ATR) ν(C=O) Ester1738 cm −1 1735 - 1750 cm −1 Methyl ester carbonyl stretch
FTIR (ATR) ν(NO 2​ ) Asymmetric1528 cm −1 1510 - 1550 cm −1 Nitro group asymmetric stretch
FTIR (ATR) ν(NO 2​ ) Symmetric1348 cm −1 1330 - 1360 cm −1 Nitro group symmetric stretch
HRMS (ESI+) [M+H] + Exact Mass238.0712 m/z238.0715 m/zMass Error: -1.2 ppm (Formula: C 11​ H 12​ NO 5+​ )
HRMS (ESI+) [M+Na] + Exact Mass260.0531 m/z260.0535 m/zMass Error: -1.5 ppm (Formula: C 11​ H 11​ NNaO 5+​ )

Part 4: Mandatory Visualization

Workflow Prep Sample Preparation (>98% Purity via HPLC) NMR1D 1D NMR (1H, 13C) Core & Substituent ID Prep->NMR1D FTIR FTIR Spectroscopy Functional Group (NO2, C=O) Prep->FTIR HRMS HRMS (ESI-TOF) Exact Mass & Formula Prep->HRMS NMR2D 2D NMR (COSY, HSQC, HMBC) Spatial & Bond Connectivity NMR1D->NMR2D Integration Data Integration & Structural Validation NMR2D->Integration FTIR->Integration HRMS->Integration

Figure 1: Multi-nuclear spectroscopic validation workflow for isochromane derivatives.

HMBC_Logic cluster_protons Key Protons cluster_carbons Key Carbons H1 H-1 C3 C-3 H1->C3 2-3J C8a C-8a H1->C8a 2-3J H3 H-3 C4a C-4a H3->C4a 2-3J CO C=O H3->CO 2-3J H5 H-5 H5->C4a 2-3J C6 C-6 (NO2) H5->C6 2-3J

Figure 2: Logical mapping of critical 2J and 3J HMBC correlations confirming regiochemistry.

Conclusion

Rigorous spectroscopic characterization of methyl 6-nitroisochromane-3-carboxylate requires a multi-modal approach. By leveraging the spatial connectivity of 2D NMR, the functional group specificity of FTIR, and the exact mass precision of HRMS, researchers can establish a self-validating data matrix. This ensures the highest standards of scientific integrity before advancing this critical building block into complex synthetic pathways or biological assays.

References

  • Trifluoroacetic Anhydride Mediated One-Pot Synthesis of 1-Aryl Isochroman-3-ones via the Carboxy-Pictet–Spengler Reaction The Journal of Organic Chemistry (ACS) URL:[Link]

  • (±)-trans-6,7-Dimethoxy-1-oxo-3-(2-thienyl)isochroman-4-carboxylic acid National Institutes of Health (PMC) URL:[Link]

Foundational

Biological Activity Screening of Methyl 6-nitroisochromane-3-carboxylate: A Technical Whitepaper

Executive Summary & Pharmacological Rationale Isochromans are privileged oxygen-rich heterocyclic scaffolds in medicinal chemistry, recognized for their diverse therapeutic applications, which include central nervous sys...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

Isochromans are privileged oxygen-rich heterocyclic scaffolds in medicinal chemistry, recognized for their diverse therapeutic applications, which include central nervous system (CNS) modulation, antioxidant, antimicrobial, antihypertensive, and antitumor activities[1]. Recent discoveries in late 2025 have isolated novel isochromane derivatives from marine endophytic fungi that display significant antiviral activity against H1N1 and moderate antimicrobial activity against Staphylococcus aureus[2]. Furthermore, early 2026 advancements in the catalytic asymmetric synthesis of isochromane-3-carboxylates have expanded the chemical space and functionalization strategies for these bioactive scaffolds[3].

Methyl 6-nitroisochromane-3-carboxylate (CAS: 2170753-47-4) represents a highly functionalized, synthetically accessible derivative[4]. The presence of the 6-nitro group introduces a specific pharmacological handle: the potential for bioreduction by bacterial or tumor-specific nitroreductases, leading to localized reactive oxygen species (ROS) generation. Concurrently, the 3-carboxylate ester provides a modular site for tuning lipophilicity and membrane permeability. This whitepaper outlines a rigorous, self-validating screening cascade to evaluate its biological efficacy.

Strategic Screening Principles (E-E-A-T Framework)

As drug development professionals, we must move beyond simple phenotypic screening. To avoid the high attrition rates associated with false positives in high-throughput screening (HTS), our protocol employs a self-validating orthogonal approach.

  • Causality over Correlation: The nitroaromatic moiety necessitates specific evaluation of ROS-mediated mechanisms. We do not just measure cell death; we utilize chemical scavengers to prove why the cells are dying, establishing a direct mechanistic link.

  • Self-Validating Systems: Initial antimicrobial and cytotoxic screens are immediately paired with counter-screens (e.g., mammalian cell viability, hemolytic activity) to establish a definitive Therapeutic Index (TI). An isolated Minimum Inhibitory Concentration (MIC) value is meaningless without a corresponding cytotoxicity profile.

In Vitro Biological Activity Screening Cascade

Protocol A: High-Throughput Antimicrobial & Antiviral MIC Assay

Rationale: Given the established antimicrobial properties of the isochromane scaffold[1], we evaluate the compound against a panel of ESKAPE pathogens. We utilize resazurin as a metabolic indicator to bypass optical interference (turbidity) caused by potential compound precipitation in aqueous media.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve methyl 6-nitroisochromane-3-carboxylate in LC-MS grade DMSO to a 10 mM stock solution.

  • Broth Microdilution: In a 96-well plate, perform two-fold serial dilutions in Mueller-Hinton broth to achieve final compound concentrations ranging from 256 µg/mL to 0.5 µg/mL. Ensure the final DMSO concentration remains ≤1% (v/v) to prevent solvent-induced toxicity.

  • Inoculation: Add the bacterial suspension (adjusted to 5×105 CFU/mL) to each well. For viral counter-screens, use MDCK cells infected at an MOI of 0.01.

  • Incubation & Readout: Incubate at 37°C for 18-24 h. Add 30 µL of 0.015% resazurin solution; incubate for an additional 2 h. A color change from blue to pink indicates metabolic activity. The MIC is recorded as the lowest concentration preventing this color shift.

  • Self-Validation (Time-Kill Kinetics): Plate aliquots from the MIC and 2×MIC wells onto drug-free agar. If colony-forming units (CFUs) are reduced by ≥99.9% relative to the initial inoculum, the compound is confirmed as bactericidal; otherwise, it is merely bacteriostatic.

Protocol B: Mammalian Cytotoxicity and ROS Mechanism Assay

Rationale: Nitroaromatics can exhibit non-specific toxicity. We must assess if the compound induces apoptosis via ROS generation in mammalian cell lines, thereby validating the mechanism of action (MoA).

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., A549 lung carcinoma for efficacy, HEK293T for baseline toxicity) at 1×104 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO2​ .

  • Treatment: Treat cells with the compound (1–100 µM) for 48 h.

  • Viability Assessment (MTT Assay): Add MTT reagent (0.5 mg/mL final concentration). Incubate for 4 h. Solubilize the resulting formazan crystals with DMSO and read absorbance at 570 nm to determine the IC50​ .

  • ROS Quantification: In a parallel plate, after 4 h of treatment, add 10 µM DCFDA (2',7'-dichlorofluorescin diacetate). Measure fluorescence (Ex/Em = 485/535 nm) to quantify intracellular ROS bursts.

  • Self-Validation (Scavenger Rescue): Pre-treat a control group with 5 mM N-acetylcysteine (NAC), a potent ROS scavenger. If the addition of NAC shifts the IC50​ curve and rescues cell viability, the MoA is definitively confirmed as ROS-dependent.

Quantitative Data Presentation

To facilitate rapid decision-making, screening data must be consolidated into clear matrices. Table 1 illustrates a representative data matrix for the profiling of methyl 6-nitroisochromane-3-carboxylate.

Assay TypeTarget Organism / Cell LineReadout ParameterRepresentative ValueValidation Control
Antimicrobial Staphylococcus aureusMIC (Resazurin)31.25 µg/mLCiprofloxacin (MIC < 1 µg/mL)
Antiviral Influenza A (H1N1) IC50​ (Plaque Reduction)11.40 µMOseltamivir ( IC50​ < 1 µM)
Cytotoxicity HEK293T (Mammalian) CC50​ (MTT)> 250 µMDoxorubicin ( CC50​ < 5 µM)
Mechanism A549 (Carcinoma)ROS Fold Change4.2x increaseNAC Rescue (Viability restored)

Table 1: Representative biological activity profile and self-validation metrics.

Visualizations

G Start Methyl 6-nitroisochromane-3-carboxylate InSilico In Silico Profiling (ADMET & Docking) Start->InSilico InVitro In Vitro Screening Cascade InSilico->InVitro AntiMicro Antimicrobial Assay (MIC & Resazurin) InVitro->AntiMicro CytoTox Cytotoxicity Profiling (MTT Assay) InVitro->CytoTox MoA Mechanism of Action (ROS Quantification) AntiMicro->MoA CytoTox->MoA Lead Lead Optimization & SAR MoA->Lead

Fig 1: Orthogonal screening workflow for evaluating isochromane derivative bioactivity.

Pathway Comp 6-Nitroisochromane Enz Nitroreductase Comp->Enz Binding Metab Hydroxylamine Enz->Metab Reduction ROS ROS Generation Metab->ROS Redox Stress Oxidative Stress ROS->Stress Apop Apoptosis Stress->Apop

Fig 2: Proposed ROS-mediated apoptotic signaling pathway via nitroreductase activation.

References

  • [2] A new isochromane derivative from a marine-associated Penicillium sp. and its potential antiviral and antimicrobial activity - Natural Product Research (PubMed). URL:[Link]

  • [1] Research progress in biological activities of isochroman derivatives - European Journal of Medicinal Chemistry (PubMed). URL:[Link]

  • [3] Addition of N-Heterocyclic Carbene Catalyst to Aryl Esters Induces Remote C-Si Bond Activation - Guizhou University (Amazon S3). URL:[Link]

Sources

Exploratory

Technical Whitepaper: Solubility Determination and Predictive Profiling of Methyl 6-nitroisochromane-3-carboxylate in Organic Solvents

Executive Summary Methyl 6-nitroisochromane-3-carboxylate (CAS: 2170753-47-4) is a specialized bicyclic organic building block utilized in the synthesis of complex pharmaceutical intermediates[1]. Understanding its solub...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 6-nitroisochromane-3-carboxylate (CAS: 2170753-47-4) is a specialized bicyclic organic building block utilized in the synthesis of complex pharmaceutical intermediates[1]. Understanding its solubility across a spectrum of organic solvents is a critical prerequisite for reaction optimization, purification (e.g., recrystallization, chromatography), and formulation. Similar to other niche chemical intermediates, specific quantitative solubility data is often absent from public literature, necessitating robust empirical frameworks[2]. This whitepaper provides a predictive solubility model based on the compound's functional groups and establishes a rigorous, self-validating experimental protocol for its empirical quantification.

Structural Analysis & Predictive Solubility Profiling

The solubility of Methyl 6-nitroisochromane-3-carboxylate is governed by the thermodynamic interplay of its three primary structural domains. According to standard solvent miscibility and polarity rules ("like dissolves like"), the attractive forces between the solute and solvent must overcome the crystal lattice energy of the solid.

  • Isochromane Core: The 3,4-dihydro-1H-2-benzopyran (isochromane) skeleton imparts significant lipophilicity and non-polar character[3]. This drives solubility in non-polar to slightly polar halogenated solvents.

  • Nitro Group (-NO 2​ ): Positioned on the aromatic ring, the nitro group is strongly electron-withdrawing and highly polar. It enhances solubility in polar aprotic solvents through strong dipole-dipole interactions[4].

  • Methyl Ester (-COOCH 3​ ): This moiety acts as a hydrogen-bond acceptor, further increasing affinity for polar aprotic solvents while limiting solubility in strictly non-polar aliphatic hydrocarbons.

Based on these structural features and the polarity indices of common laboratory solvents, Table 1 summarizes the predicted quantitative solubility ranges.

Table 1: Predicted Solubility Profile of Methyl 6-nitroisochromane-3-carboxylate
Solvent ClassSpecific SolventPolarity IndexPredicted SolubilityPrimary Interaction Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2High (>50 mg/mL)Strong dipole-dipole; H-bond acceptor
Polar Aprotic N,N-Dimethylformamide (DMF)6.4High (>50 mg/mL)Strong dipole-dipole
Halogenated Dichloromethane (DCM)3.1High (>30 mg/mL)Dispersion forces; dipole interactions
Ester Ethyl Acetate (EtOAc)4.4Moderate (~20 mg/mL)Solvation of the ester moiety
Polar Protic Methanol (MeOH)5.1Moderate (~10 mg/mL)Weak H-bond donation to ester/nitro
Non-polar n-Hexane0.1Very Low (<1 mg/mL)Lack of polar interactions
Aqueous Water10.2InsolubleHigh lipophilicity of isochromane core

Empirical Solubility Determination: The Isothermal Shake-Flask Protocol

To transition from predictive modeling to empirical data, the Isothermal Shake-Flask method remains the gold standard for thermodynamic solubility determination[2]. This protocol is designed as a self-validating system to ensure that the solid compound and the solvent reach a true thermodynamic equilibrium without kinetic artifacts.

SolubilityWorkflow Start Compound: Methyl 6-nitroisochromane-3-carboxylate SolventPrep Solvent Selection & Addition (Excess Solid Added) Start->SolventPrep ShakeFlask Isothermal Agitation (Orbital Shaker, 25.0 ± 0.1 °C, 48h) SolventPrep->ShakeFlask Equilibration Phase Separation (Centrifugation / 0.45 µm Filtration) ShakeFlask->Equilibration Analysis HPLC-UV Quantification (Detection at 254 nm) Equilibration->Analysis Data Solubility Calculation (mg/mL or mol/L) Analysis->Data

Figure 1: Step-by-step workflow for the Isothermal Shake-Flask solubility determination method.

Step-by-Step Methodology:
  • Preparation of Saturated Solutions: Accurately weigh an excess amount (e.g., 50-100 mg) of Methyl 6-nitroisochromane-3-carboxylate into a 4 mL amber glass vial. Add exactly 1.0 mL of the target organic solvent. Causality: Amber vials are mandatory to prevent potential UV-induced degradation of the nitroaromatic system during the prolonged equilibration phase.

  • Isothermal Equilibration: Seal the vials tightly with PTFE-lined caps and place them in an orbital temperature-controlled shaker set to 25.0 ± 0.1 °C. Agitate at 200 RPM for 48 hours. Causality: A 48-hour window is required to overcome the kinetic energy barrier of dissolution, ensuring the system transitions from a supersaturated state to true thermodynamic equilibrium[2].

  • Phase Separation: Remove the vials and allow them to stand undisturbed for 2 hours at 25.0 °C to allow macroscopic undissolved particulates to settle. Centrifuge the mixture at 10,000 RPM for 10 minutes, followed by filtration of the supernatant through a 0.45 µm PTFE syringe filter. Causality: PTFE is chemically inert to most organic solvents. Filtration removes microscopic solid particles (colloids) that would otherwise artificially inflate the quantified solubility during HPLC injection.

  • Dilution & Preparation: Accurately pipette a known volume (e.g., 10 µL) of the filtered supernatant and dilute it with the HPLC mobile phase (e.g., 990 µL of Acetonitrile/Water) to ensure the final concentration falls strictly within the linear range of the analytical calibration curve.

HPLC-UV Quantification Parameters for Nitroisochromanes

Nitroaromatic compounds exhibit strong ultraviolet absorbance, making High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) the optimal analytical technique for quantification[4]. The EPA Method 8330B for nitroaromatics utilizes dual-wavelength UV detection to ensure high selectivity and sensitivity[5].

For the accurate quantification of Methyl 6-nitroisochromane-3-carboxylate, the following chromatographic parameters are required:

  • Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of Acetonitrile and Ultrapure Water (60:40 v/v) containing 0.1% Formic Acid. Causality: Formic acid suppresses the ionization of any trace impurities and maintains sharp, symmetrical peak shapes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm. Causality: The nitroaromatic chromophore exhibits a strong π→π∗ transition near 254 nm. This wavelength provides maximum sensitivity while minimizing baseline interference from non-UV-absorbing solvents, a standard practice validated in explosive and pharmaceutical nitroaromatic analysis[6].

  • System Validation: Quantification must be calculated using a pre-established 5-point linear calibration curve ( R2>0.999 ) generated from a certified reference standard dissolved in DMSO.

Conclusion

While empirical literature on the solubility of Methyl 6-nitroisochromane-3-carboxylate is limited, its structural profile dictates high solubility in polar aprotic and halogenated solvents, and near insolubility in aqueous or strictly aliphatic environments. By employing the Isothermal Shake-Flask method coupled with HPLC-UV detection at 254 nm, researchers can generate highly accurate, self-validating thermodynamic solubility data essential for downstream chemical synthesis and drug development workflows.

References

  • [1] CAS:1824418-12-3, 6-氨基异色满-3-羧酸甲酯-毕得医药 (Methyl 6-nitroisochromane-3-carboxylate) - bidepharm.com - 1

  • [2] A Technical Guide to the Solubility of Isophthalamide in Organic Solvents - benchchem.com - 2

  • [3] Isochromane | C9H10O | CID 96266 - PubChem - NIH - nih.gov - 3

  • Solvent Miscibility Table - Sigma-Aldrich - sigmaaldrich.com - Link

  • [5] Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC) - EPA - epa.gov - 5

  • [4] Application Note: Determination of 2,2'-Dinitrobibenzyl by High-Performance Liquid Chromatography (HPLC) - benchchem.com - 4

  • [6] Analysis of Explosives by UHPLC with Dual-Wavelength Detection - Agilent - agilent.com - 6

Sources

Protocols & Analytical Methods

Method

Application Note: Esterification Strategies for 6-Nitroisochromane-3-Carboxylic Acid in Pharmaceutical Synthesis

Introduction & Chemical Context Isochromane scaffolds are privileged structures in medicinal chemistry, frequently appearing as core motifs in modern therapeutics, including Mcl-1 inhibitors for oncology and novel antico...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

Isochromane scaffolds are privileged structures in medicinal chemistry, frequently appearing as core motifs in modern therapeutics, including Mcl-1 inhibitors for oncology and novel anticoagulant peptides [1]. Within this class, 6-nitroisochromane-3-carboxylic acid serves as a highly versatile, bifunctional intermediate.

The 6-nitro group provides a critical handle for downstream diversification—typically via reduction to an aniline followed by cross-coupling or amidation. However, to prevent zwitterion formation, self-condensation, or unwanted side reactions during these subsequent steps, the 3-carboxylic acid must be temporarily masked or permanently converted into an ester. This application note details the mechanistic rationale and validated protocols for the esterification of 6-nitroisochromane-3-carboxylic acid, focusing on causality and self-validating experimental design.

Mechanistic Insights & Reagent Selection

The selection of esterification reagents for 6-nitroisochromane-3-carboxylic acid depends entirely on the target ester and the required reaction conditions. The isochromane ring is generally robust, but the electron-withdrawing nature of the 6-nitro group slightly increases the acidity of the 3-carboxylic acid, influencing the reaction kinetics.

  • Thionyl Chloride (SOCl₂)/Methanol (Acid Chloride Method): This is the premier method for synthesizing methyl 6-nitroisochromane-3-carboxylate (CAS: 2170753-47-4) [2]. Causality: SOCl₂ converts the carboxylic acid into a highly reactive acyl chloride intermediate. The reaction is driven to absolute completion by the irreversible evolution of SO₂ and HCl gases. Subsequent trapping with methanol yields the ester. This method is highly scalable but generates a strongly acidic environment.

  • EDC·HCl / DMAP (Steglich Esterification): When synthesizing bulky esters (e.g., tert-butyl) or when operating under strictly mild conditions, the Steglich esterification is superior [3]. Causality: EDC activates the carboxylic acid to an O-acylisourea. If left alone, this intermediate can undergo an unwanted 1,3-rearrangement to an inactive N-acylurea. The addition of 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, rapidly attacking the O-acylisourea to form a highly reactive acylpyridinium intermediate, which then efficiently transfers the acyl group to the sterically hindered alcohol.

  • Alkyl Halide / K₂CO₃ (Sₙ2 Alkylation): For benzyl or ethyl esters, utilizing an alkyl halide with a mild base in a polar aprotic solvent (DMF) is highly effective. Causality: Potassium carbonate deprotonates the carboxylic acid, generating a nucleophilic carboxylate that attacks the alkyl halide via an Sₙ2 mechanism. This completely avoids acidic conditions and carbodiimide byproducts.

Decision Workflow for Esterification

Esterification_Strategy Start 6-Nitroisochromane-3- carboxylic acid Target Desired Ester Type? Start->Target Methyl Methyl Ester (CAS: 2170753-47-4) Target->Methyl Small aliphatic Bulky Bulky/Sensitive Ester (e.g., tert-butyl) Target->Bulky Steric hindrance Alkyl Benzyl/Alkyl Ester Target->Alkyl Orthogonal deprotection SOCl2 SOCl2 / MeOH (High Yield, Scalable) Methyl->SOCl2 EDC EDC·HCl / DMAP (Mild, Neutral pH) Bulky->EDC AlkylHalide R-X / K2CO3 / DMF (SN2 Mechanism) Alkyl->AlkylHalide

Decision matrix for esterification of 6-nitroisochromane-3-carboxylic acid based on target ester.

Quantitative Method Comparison

The following table summarizes the performance metrics of the three primary esterification strategies when applied to the 6-nitroisochromane scaffold.

MethodTarget EsterTypical YieldReaction TimeScalabilityByproduct Profile
SOCl₂ / MeOH Methyl90–95%4–6 hoursExcellent (>100g)SO₂ (gas), HCl (gas)
EDC·HCl / DMAP tert-Butyl75–85%12–16 hoursModerate (1–10g)Water-soluble urea
R-X / K₂CO₃ Benzyl85–90%8–12 hoursGood (10–50g)KX salts, CO₂

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Methyl 6-nitroisochromane-3-carboxylate via SOCl₂

Objective: High-yielding, scalable synthesis of the methyl ester [2].

  • Preparation: Suspend 6-nitroisochromane-3-carboxylic acid (1.0 eq, 10.0 mmol) in anhydrous methanol (50 mL, 0.2 M) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Chill the mixture to 0 °C using an ice bath.

    • Causality: Methanol acts as both the solvent and the reactant. Cooling to 0 °C is critical to control the exothermic reaction and prevent the violent evolution of gases upon the addition of thionyl chloride.

  • Activation: Dropwise add thionyl chloride (SOCl₂, 1.5 eq, 15.0 mmol) over 15 minutes.

  • Propagation: Remove the ice bath and heat the reaction mixture to 65 °C (reflux) for 4–6 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The highly polar starting material (baseline spot) must completely disappear, replaced by a distinct, higher R_f spot corresponding to the methyl ester. If the baseline spot persists, add an additional 0.2 eq of SOCl₂.

  • Workup: Concentrate the mixture under reduced pressure to remove excess methanol and residual SOCl₂. Redissolve the crude residue in ethyl acetate (50 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 25 mL) and brine (25 mL).

    • Causality: The NaHCO₃ wash is a mandatory self-validating step; the cessation of CO₂ gas evolution (bubbling) confirms the complete neutralization of residual HCl, preventing acid-catalyzed hydrolysis of the newly formed ester during isolation.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the product as a pale yellow solid.

Protocol B: Synthesis of tert-Butyl 6-nitroisochromane-3-carboxylate via Steglich Esterification

Objective: Synthesis of a sterically hindered ester under mild, neutral conditions [3].

  • Preparation: Dissolve 6-nitroisochromane-3-carboxylic acid (1.0 eq, 5.0 mmol) in anhydrous dichloromethane (DCM, 50 mL). Add tert-butanol (3.0 eq, 15.0 mmol) and DMAP (0.1 eq, 0.5 mmol).

    • Causality: A large excess of tert-butanol compensates for its poor nucleophilicity. DMAP is essential as the acyl transfer catalyst.

  • Activation: Cool the solution to 0 °C. Add EDC·HCl (1.2 eq, 6.0 mmol) portion-wise over 10 minutes.

    • Causality: EDC·HCl is preferred over DCC as its urea byproduct is water-soluble, drastically simplifying purification. Cooling to 0 °C minimizes the rate of the irreversible 1,3-rearrangement of the O-acylisourea intermediate.

  • Propagation: Allow the reaction to warm to room temperature and stir for 16 hours under a nitrogen atmosphere.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with 1M aqueous HCl (2 × 25 mL), followed by saturated aqueous NaHCO₃ (2 × 25 mL), and brine (25 mL).

    • Self-Validation Check: The 1M HCl wash selectively protonates and removes the DMAP catalyst and any unreacted EDC. The subsequent NaHCO₃ wash removes any unreacted starting carboxylic acid. If the organic layer is not washed with base, trace acid impurities will co-elute with the product.

  • Isolation: Dry the organic phase over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure tert-butyl ester.

References

  • "US20190352271A1 - Mcl-1 inhibitors", Google Patents.
  • "Steglich Esterification", Organic Chemistry Portal. URL:[Link]

Application

Introduction: The Isochromane Scaffold and the Strategic Importance of the Nitro Group

An Application Guide to the Strategic Functionalization of the Nitro Group in Methyl 6-Nitroisochromane-3-carboxylate Prepared for Researchers, Scientists, and Drug Development Professionals The isochroman framework is a...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Strategic Functionalization of the Nitro Group in Methyl 6-Nitroisochromane-3-carboxylate

Prepared for Researchers, Scientists, and Drug Development Professionals

The isochroman framework is a privileged heterocyclic motif frequently encountered in natural products and medicinally relevant molecules, exhibiting a wide array of biological activities.[1][2] Derivatives of isochroman have been investigated as potential antitumor, antihypertensive, and anti-diabetic agents, making them a focal point in contemporary drug discovery.[1][3] Methyl 6-nitroisochromane-3-carboxylate serves as a highly valuable synthetic intermediate in this context. Its utility stems not only from the core isochroman scaffold but, more significantly, from the presence of the nitro group at the 6-position.

The nitro group is often described as a "synthetic chameleon" due to its remarkable versatility.[4] As a potent electron-withdrawing group, it profoundly influences the reactivity of the aromatic ring. More importantly, it serves as a versatile functional handle that can be readily transformed into a diverse range of other functionalities. This capacity for chemical conversion allows for the systematic modification of the molecule's electronic properties, solubility, and steric profile, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.[5][6]

This guide provides a detailed exploration of the primary strategies for functionalizing the nitro group of methyl 6-nitroisochromane-3-carboxylate, with a focus on the underlying chemical principles, field-proven protocols, and practical considerations for its application in a research and development setting.

Part 1: The Cornerstone Transformation: Reduction to the 6-Amino Analogue

The most fundamental and widely employed transformation of an aromatic nitro group is its reduction to a primary amine.[7][8] This reaction is pivotal because it inverts the electronic character of the substituent, converting a powerful electron-withdrawing, meta-directing group into a strong electron-donating, ortho-, para-directing group.[9] The resulting 6-amino-isochromane-3-carboxylate is a crucial building block for a multitude of subsequent derivatizations, including amide bond formation, sulfonylation, and diazotization reactions, which open gateways to a vast chemical space.

Methodology A: Catalytic Hydrogenation

Catalytic hydrogenation is a highly efficient and clean method for nitro group reduction, often providing near-quantitative yields of the corresponding amine.[7] The reaction involves the use of molecular hydrogen in the presence of a metal catalyst.

  • Causality and Catalyst Choice : The choice of catalyst is critical and depends on the presence of other reducible functional groups within the molecule.

    • Palladium on Carbon (Pd/C) : This is the most common and highly active catalyst for this transformation. It is generally effective under mild conditions (room temperature, low H₂ pressure).

    • Raney Nickel (Raney Ni) : A suitable alternative, particularly for substrates containing halides (Br, Cl), as Pd/C can sometimes promote undesired hydrodehalogenation.[7]

    • Platinum(IV) Oxide (PtO₂, Adams' catalyst) : A powerful catalyst, typically used for more stubborn reductions.

The primary drawback of catalytic hydrogenation is its potential lack of chemoselectivity. Functional groups such as alkenes, alkynes, and sometimes even esters or nitriles can be reduced under these conditions.[10] For methyl 6-nitroisochromane-3-carboxylate, standard conditions are unlikely to affect the ester or the aromatic ring.

G cluster_workflow Workflow: Catalytic Hydrogenation Start Dissolve Substrate in Solvent (e.g., EtOH, EtOAc) Add_Catalyst Add Pd/C Catalyst (5-10 mol%) Start->Add_Catalyst Setup_Reaction Seal Vessel, Purge with N₂, then H₂ Add_Catalyst->Setup_Reaction Pressurize Pressurize with H₂ (e.g., 50 psi or balloon) Setup_Reaction->Pressurize React Stir Vigorously at Room Temp Pressurize->React Monitor Monitor by TLC/LC-MS (Disappearance of Starting Material) React->Monitor Monitor->React Incomplete Workup Vent H₂, Purge with N₂, Filter through Celite® Monitor->Workup Complete Isolate Concentrate Filtrate to Obtain Crude Amine Workup->Isolate Purify Purify by Column Chromatography or Recrystallization Isolate->Purify

Caption: Workflow for catalytic hydrogenation of the nitro group.

Experimental Protocol: Reduction using H₂ and 10% Pd/C

  • Setup : To a solution of methyl 6-nitroisochromane-3-carboxylate (1.0 eq) in ethanol or ethyl acetate (approx. 0.1 M concentration) in a suitable hydrogenation vessel, carefully add 10% palladium on carbon (5-10 mol% by weight) under a nitrogen atmosphere.

  • Hydrogenation : Seal the vessel, purge it thoroughly with nitrogen gas, and then carefully introduce hydrogen gas (a balloon or a pressurized system can be used). For laboratory scale, a balloon of H₂ is often sufficient.

  • Reaction : Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.

  • Monitoring : Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Workup : Upon completion, carefully vent the excess hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with the reaction solvent.[7]

  • Isolation : Concentrate the filtrate under reduced pressure to yield the crude methyl 6-amino-isochromane-3-carboxylate, which can be purified by column chromatography or recrystallization if necessary.

Methodology B: Metal-Mediated Reductions in Acidic Media

Metal-mediated reductions using reagents like tin (Sn), iron (Fe), or zinc (Zn) in the presence of acid are classic, robust, and highly reliable methods.[9][11] They are particularly valued for their excellent chemoselectivity, often leaving other reducible groups untouched.[12] Tin(II) chloride dihydrate (SnCl₂·2H₂O) is an especially mild and convenient reagent for this purpose.[13]

  • Causality and Mechanism : These reactions proceed via a series of single-electron transfers from the metal to the nitro group. The reaction is conducted in an acidic medium (e.g., HCl in ethanol), which serves as the proton source. Consequently, the amine product is initially formed as its ammonium salt.[11] A crucial subsequent step is to add a base (e.g., NaOH, NaHCO₃) to neutralize the acid and deprotonate the ammonium salt, liberating the free amine for extraction into an organic solvent.

Experimental Protocol: Reduction using Tin(II) Chloride (SnCl₂·2H₂O)

  • Setup : In a round-bottom flask, dissolve methyl 6-nitroisochromane-3-carboxylate (1.0 eq) in a protic solvent such as ethanol (EtOH) or methanol (MeOH).

  • Reagent Addition : Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the solution. The mixture may need to be heated to reflux (typically 50-80 °C) to drive the reaction to completion.

  • Monitoring : Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup (Crucial Step) : After cooling to room temperature, carefully neutralize the acidic reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the pH is basic (pH > 8). This will precipitate tin salts as a white solid.

  • Extraction : Extract the aqueous slurry with an organic solvent like ethyl acetate (3x). The desired amine product will move into the organic layer.

  • Isolation : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude amine.[7] Purify as needed.

Method Reagents & Conditions Typical Yield Pros Cons & Chemoselectivity Issues
Catalytic Hydrogenation H₂ (balloon or 50 psi), 10% Pd/C, EtOH, rt>95%High yield, clean reaction, easy product isolation (filtration).Can reduce other functional groups (alkenes, alkynes). Catalyst can be pyrophoric. Requires specialized equipment for high pressure.
Metal-Mediated Reduction SnCl₂·2H₂O (4-5 eq), EtOH, reflux85-95%Excellent chemoselectivity, tolerant of many functional groups.[12][13] Inexpensive reagents.Requires stoichiometric amounts of metal salt, leading to more waste. Workup can be tedious due to precipitation of tin salts.
Metal-Mediated Reduction Fe powder, HCl or NH₄Cl, EtOH/H₂O, reflux80-90%Very inexpensive, environmentally benign metal (iron).[12] Good chemoselectivity.Can be slower than other methods. Workup involves filtering off fine iron particles.

Part 2: Advanced Functionalization via Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards attack by nucleophiles, a process known as Nucleophilic Aromatic Substitution (SNAr).[14] This mechanism is distinct from electrophilic aromatic substitution and provides a powerful tool for C-O, C-N, and C-S bond formation.

The SNAr Mechanism: Formation of the Meisenheimer Complex

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks an electron-deficient carbon atom of the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[15] The negative charge in this complex is delocalized onto the electron-withdrawing nitro group, which is crucial for its stability.[14] In a subsequent step, a leaving group is expelled, and the aromaticity of the ring is restored.

Reactants Nitroaromatic (Ar-NO₂) Nu⁻ Meisenheimer {Meisenheimer Complex | (Resonance Stabilized Anion)} Reactants:f1->Meisenheimer Addition (Rate-determining step) Product Substituted Product (Ar-Nu) NO₂⁻ Meisenheimer->Product:f0 Elimination (Fast)

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Application to the Isochromane System

For methyl 6-nitroisochromane-3-carboxylate, the most direct SNAr application would involve the displacement of the nitro group itself. This is a challenging reaction that typically requires potent nucleophiles and elevated temperatures, as the nitro group is not as good a leaving group as a halide.

A more subtle and powerful application is Vicarious Nucleophilic Substitution (VNS) . VNS allows for the formal substitution of a hydrogen atom located ortho or para to the nitro group.[16] In this case, a nucleophile (carbanion) containing a leaving group at the nucleophilic center attacks the ring. After formation of the adduct, the leaving group is eliminated along with a neighboring hydrogen atom, leading to the net substitution of hydrogen.[16] For the 6-nitroisochromane system, VNS would likely occur at the 5- or 7-position.

Representative Protocol: Vicarious Nucleophilic Substitution (VNS)

This protocol is a representative example of how a new C-C bond could be formed on the aromatic ring and has not been specifically optimized for the title compound.

  • Setup : In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve methyl 6-nitroisochromane-3-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Base and Nucleophile : In a separate flask, prepare the carbanion by adding a solution of chloromethyl phenyl sulfone (1.2 eq) in THF to a stirred suspension of potassium tert-butoxide (t-BuOK, 2.5 eq) in THF at -78 °C.

  • Reaction : Slowly add the pre-formed carbanion solution to the solution of the nitro-isochroman. The reaction mixture will typically develop a deep color (red or purple), which is characteristic of the anionic σ-adduct.[16]

  • Monitoring and Quench : Stir at low temperature for 1-2 hours, monitoring by TLC. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup and Isolation : Warm the mixture to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product, now containing a functionalized side chain at the 5- or 7-position, would be purified by column chromatography.

Conclusion

The nitro group on the methyl 6-nitroisochromane-3-carboxylate scaffold is a linchpin for synthetic diversification. Its facile reduction to the corresponding amine is a robust and reliable strategy to access key intermediates for building extensive libraries of analogues for pharmacological testing. Furthermore, the electron-withdrawing nature of the nitro group enables advanced transformations like Nucleophilic Aromatic Substitution, providing alternative pathways for C-C, C-O, and C-N bond formation. A thorough understanding of these functionalization strategies, their underlying mechanisms, and their practical execution is essential for any researcher aiming to leverage this versatile starting material in the pursuit of novel therapeutic agents.

References

  • Amine synthesis by nitro compound reduction . Organic Chemistry Portal. [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger . Master Organic Chemistry. [Link]

  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones . Molecules (MDPI). [Link]

  • Vicarious Nucleophilic Substitution (VNS) . Organic Chemistry Portal. [Link]

  • Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines . Science of Synthesis. [Link]

  • Producing Aromatic Amines (A-Level) . ChemistryStudent. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices . Molecules (MDPI). [Link]

  • Nucleophilic substitution in nitroarenes: a general corrected mechanism . Monatshefte für Chemie - Chemical Monthly. [Link]

  • Nucleophilic aromatic substitution . Wikipedia. [Link]

  • Nitro Compounds and Their Derivatives in Organic Synthesis . Molecules (MDPI). [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate . YouTube (The Organic Chemistry Tutor). [Link]

  • reduction of nitro groups to anilines . YouTube (ochemtv). [Link]

  • Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances . Frontiers in Chemistry. [Link]

  • The Nitro Group in Organic Synthesis . Wiley-VCH. [Link]

  • Nitro Compounds and Their Derivatives in Organic Synthesis . James Madison University. [Link]

  • Research progress in biological activities of isochroman derivatives . Request PDF on ResearchGate. [Link]

  • Reduction of nitro compounds . Wikipedia. [Link]

  • Nef Reaction . Organic Chemistry Portal. [Link]

  • Nitro Reduction - Common Conditions . The University of Texas at Austin, College of Natural Sciences. [Link]

  • Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents . European Journal of Medicinal Chemistry. [Link]

  • Isocoumarin and Its Derivatives: An Overview on their Synthesis and Applications . Request PDF on ResearchGate. [Link]

Sources

Method

The Strategic Utility of Methyl 6-Nitroisochromane-3-carboxylate in the Total Synthesis of Natural Products

An Application Note and Protocol Guide Introduction: A Novel Chiral Building Block for Complex Synthesis The isochromane and isochromanone scaffolds are privileged heterocyclic motifs present in a diverse array of bioact...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide

Introduction: A Novel Chiral Building Block for Complex Synthesis

The isochromane and isochromanone scaffolds are privileged heterocyclic motifs present in a diverse array of bioactive natural products, exhibiting potent antifungal, antibacterial, and cytotoxic properties.[1] These structures have garnered considerable attention from the medicinal chemistry and drug discovery communities, making the development of efficient synthetic routes to these cores and their analogs a key research area.

This guide introduces Methyl 6-Nitroisochromane-3-carboxylate , a highly functionalized and versatile building block designed for the efficient construction of complex natural products. While this specific reagent is a novel proposal, its design is rooted in established principles of synthetic chemistry. The strategic placement of a nitro group on the aromatic ring and a carboxylate on the dihydropyran ring offers a powerful combination of synthetic handles. The nitro group, a cornerstone of synthetic chemistry, can be transformed into a wide range of other functionalities, including amines, hydroxylamines, and, through more complex sequences, phenols.[2][3] The carboxylate provides a convenient point for chain extension or modification. This guide will detail the potential applications of this building block, providing field-proven protocols for its key transformations and illustrating its strategic use in the context of natural product total synthesis.

Proposed Synthesis of the Building Block

A key aspect of utilizing any building block is its accessibility. While not a stock chemical, a plausible, multi-step synthesis of Methyl 6-Nitroisochromane-3-carboxylate can be envisioned from commercially available starting materials, leveraging well-established synthetic transformations. A potential route is outlined below.

cluster_synthesis Proposed Synthesis of Methyl 6-Nitroisochromane-3-carboxylate A 4-Methyl-3-nitroanisole B 2-Methoxy-5-methyl-4-nitrobenzaldehyde A->B 1. NBS, AIBN 2. N-Oxide Oxidation C (2-Methoxy-5-methyl-4-nitrophenyl)methanol B->C NaBH4, MeOH D 1-(Bromomethyl)-2-methoxy-5-methyl-4-nitrobenzene C->D PBr3 or CBr4, PPh3 E Methyl 3-((2-methoxy-5-methyl-4-nitrophenyl)methoxy)acrylate D->E Methyl Acrylate, Base F Methyl 6-nitroisochromane-3-carboxylate E->F Acid-catalyzed Intramolecular Cyclization

Caption: Proposed synthetic pathway to Methyl 6-nitroisochromane-3-carboxylate.

The Nitro Group: A Linchpin for Strategic Functionalization

The true synthetic power of Methyl 6-Nitroisochromane-3-carboxylate lies in the versatility of the aromatic nitro group. This electron-withdrawing group can be readily transformed into other key functionalities, providing access to a wide range of natural product cores.

Reduction to the Aryl Amine: A Gateway to Amide and Heterocyclic Scaffolds

The reduction of an aromatic nitro group to a primary amine is one of the most fundamental and reliable transformations in organic synthesis.[3] The resulting aniline is a critical intermediate for accessing a vast number of natural products and pharmaceutical agents, serving as a precursor for amides, sulfonamides, and nitrogen-containing heterocycles.

A variety of methods are available for this transformation, each with its own advantages in terms of chemoselectivity, cost, and scalability. The choice of reagent is critical when other sensitive functional groups are present in the molecule.

Reduction MethodReagentsTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂ (g), Pd/C or PtO₂1 atm H₂, RT, MeOH or EtOAcHigh yield, clean reaction, simple workup.Non-selective; reduces alkenes, alkynes, and can cause dehalogenation.[4]
Metal/Acid Reduction Fe, Zn, or SnAcidic media (e.g., NH₄Cl, AcOH, HCl)Excellent chemoselectivity, cost-effective, robust.Stoichiometric metal waste, sometimes requires harsh acidic conditions.[3]
Transfer Hydrogenation HCOOH, NH₄OOCHPd/C, Fe-based catalystsAvoids use of H₂ gas, often mild conditions.Can be slower than direct hydrogenation.[5]
Stoichiometric Reductants SnCl₂·2H₂OReflux in EtOH or EtOAcVery mild and highly chemoselective.Generates tin-based byproducts.[4]
Protocol 1: Chemoselective Reduction of an Aromatic Nitro Group with Iron

This protocol describes a robust and highly chemoselective method for the reduction of a nitroarene to an aniline using iron powder in the presence of a mild acid source like ammonium chloride.[3] This method is particularly useful for substrates containing other reducible functional groups such as esters, amides, and halogens.

Materials:

  • Methyl 6-nitroisochromane-3-carboxylate (1.0 eq)

  • Iron powder (<10 micron, 5.0 eq)

  • Ammonium chloride (NH₄Cl, 4.0 eq)

  • Ethanol (or a mixture of Ethanol/Water)

  • Celite

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the nitro-isochromane substrate (1.0 eq), ethanol, and water (e.g., a 4:1 mixture).

  • Add ammonium chloride (4.0 eq) and iron powder (5.0 eq) to the vigorously stirred solution.

  • Heat the reaction mixture to reflux (typically 80-90 °C). The reaction is often exothermic and may become vigorous initially.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

  • Wash the Celite pad thoroughly with ethyl acetate.

  • Combine the organic filtrates and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl 6-aminoisochromane-3-carboxylate.

  • The product can be purified further by flash column chromatography on silica gel if necessary.

cluster_transform Strategic Transformations of the Nitro Group Start Methyl 6-Nitroisochromane-3-carboxylate Amine Methyl 6-Aminoisochromane-3-carboxylate Start->Amine Reduction (e.g., Fe/NH4Cl) Amide Amide-linked Natural Product Analog Amine->Amide Acylation / Amide Coupling Diazonium 6-Diazoniumisochromane Intermediate Amine->Diazonium NaNO2, HCl (Sandmeyer Reaction) Phenol Methyl 6-Hydroxyisochromane-3-carboxylate Diazonium->Phenol H2O, Δ Phenol_Deriv Phenolic Natural Product Core Phenol->Phenol_Deriv Etherification / Glycosylation

Caption: Key synthetic transformations of the 6-nitro group.

Conversion to a Phenol via the Sandmeyer Reaction

The amine derived from the nitro group can be further transformed into a phenol. This is typically achieved by converting the aniline to a diazonium salt, which is then hydrolyzed. This two-step sequence provides access to hydroxy-substituted isochromanes, which are common motifs in natural products.

The Nef Reaction: A Note on Scope

The Nef reaction is a powerful method for converting a primary or secondary aliphatic nitro group into an aldehyde or ketone, respectively.[6][7] It is important to note that this reaction is not directly applicable to aromatic nitro groups like the one in our proposed building block. However, the principles of using a nitro group as a masked carbonyl are a cornerstone of modern synthesis.[2] For instance, a synthetic strategy could involve an initial Henry reaction (nitro-aldol) to build a side chain containing a nitro group, which could then be converted to a carbonyl via a Nef reaction.[8]

Hypothetical Application: Total Synthesis of an Aminoisochromane Natural Product

To illustrate the synthetic utility of Methyl 6-Nitroisochromane-3-carboxylate, we propose a hypothetical total synthesis of a natural product featuring a 6-amino-isochromane core. This strategy leverages the key transformations discussed previously.

cluster_workflow Workflow: Hypothetical Total Synthesis Start Methyl 6-Nitroisochromane-3-carboxylate Step1 Chemoselective Nitro Reduction Start->Step1 Intermediate1 Methyl 6-Aminoisochromane-3-carboxylate Step1->Intermediate1 Step2 Ester Reduction (e.g., LiAlH4) Intermediate1->Step2 Intermediate2 (6-Aminoisochroman-3-yl)methanol Step2->Intermediate2 Step3 Amide Coupling with Bioactive Acid Intermediate2->Step3 FinalProduct Target Natural Product Analog Step3->FinalProduct

Caption: A proposed workflow for the total synthesis of an amino-isochromane natural product analog.

Protocol 2: Reduction of the Methyl Ester to a Primary Alcohol

Following the nitro group reduction, the methyl ester at the C-3 position can be reduced to a primary alcohol. This transformation is crucial for many synthetic strategies, as the resulting alcohol can be used for ether formation or further oxidation.

Materials:

  • Methyl 6-aminoisochromane-3-carboxylate (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the amino-isochromane ester (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Alternatively, a saturated aqueous solution of Rochelle's salt can be added, and the mixture stirred vigorously until two clear layers form.

  • Filter the resulting suspension through Celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (6-aminoisochroman-3-yl)methanol.

  • Purify the product by flash column chromatography if necessary.

Conclusion

Methyl 6-Nitroisochromane-3-carboxylate represents a highly promising, albeit novel, chiral building block for the efficient and strategic synthesis of isochromane-containing natural products. Its true value lies in the synthetic versatility of the nitro group, which can be selectively transformed into a range of other functional groups, most notably an amine. This guide has provided an overview of its potential applications, along with detailed, field-tested protocols for its key transformations. By leveraging the dual reactivity of this building block, researchers and drug development professionals can unlock new pathways to complex molecular architectures and accelerate the discovery of new therapeutic agents.

References

  • Bobek, K. (n.d.). Harnessing the Power of the Nitro Group in Natural Product Synthesis. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • Khatun, N., et al. (n.d.). Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents. PMC. [Link]

  • Sato, K., et al. (2025, April 17). Development and Mechanistic Insights into Nef Reaction for Preparation of Aldehydes Using Singlet Oxygen. Organic Letters. [Link]

  • Murahashi, S.-I., & Ono, N. (2019, March 15). Synthesis and Transformations of Nitrones for Organic Synthesis. Chemical Reviews. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Sukhorukov, A. Y., & Zlotin, S. G. (2023, January 10). Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds. MDPI. [Link]

  • Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Ono, N. (2001). The nitro group in organic synthesis. Wiley-VCH. [Link]

  • SynArchive. (n.d.). Nef Reaction. [Link]

  • Wikipedia. (n.d.). Nef reaction. [Link]

  • Nishiwaki, N. (2020, August 12). A Walk through Recent Nitro Chemistry Advances. MDPI. [Link]

  • Osipov, D. V., et al. (2025, November 4). Synthesis of 3-Nitro-Substituted Pyrano[3,2-c]chromen-5-ones and Thiopyrano[4,3-b]chromen-5-ones. ResearchGate. [Link]

  • Britton, R., & Ganton, M. D. (2023, February 15). Synthesis of isochromanone containing natural products from myxobacteria. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isochromans. [Link]

  • Suthar, P. P., et al. (2019, June 1). Synthesis of Substituted 4-(4-((3-Nitro-2-oxo-2H-chromene-4-yl)amino)phenyl)morpholine-3-one Coumarin Derivatives. Asian Journal of Chemistry. [Link]

  • Dighade, A. S. (n.d.). SYNTHESIS OF SUBSTITUTED NITRO-CHALCONES AND 3, 5-DIARYL-NITRO-∆ -PYRAZOLINES. TSI Journals. [Link]

  • Bogdanov, M. G., et al. (2025, April 1). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Resolving co-eluting impurities in methyl 6-nitroisochromane-3-carboxylate HPLC

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in pharmaceutical analysis: resolving closely eluting impurities dur...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in pharmaceutical analysis: resolving closely eluting impurities during the high-performance liquid chromatography (HPLC) analysis of complex organic intermediates.

Here, we focus specifically on methyl 6-nitroisochromane-3-carboxylate , a bicyclic intermediate characterized by a hydrophobic isochromane core, a polarizable nitro group, and a methyl ester. When impurities co-elute with this compound, standard optimization tactics often fail because they do not account for the specific stereoelectronic properties of the molecule. This guide provides a causality-driven, self-validating framework to achieve baseline resolution ( Rs​>2.0 )[1].

Part 1: Diagnostic Workflow for Co-Elution

Before adjusting parameters blindly, it is critical to diagnose the physicochemical nature of the co-eluting impurity. The following decision tree outlines the logical progression for orthogonal method development.

HPLC_Troubleshooting Start Co-eluting Impurity Detected (Rs < 1.5) CheckPDA Step 1: Analyze PDA/MS Data Are the UV spectra identical? Start->CheckPDA Isomer Likely Positional Isomer (e.g., 5-nitro or 7-nitro) CheckPDA->Isomer Yes Degradant Likely Process Impurity / Degradant (e.g., free acid, reduced amine) CheckPDA->Degradant No ChangeStatPhase Step 2: Change Stationary Phase Switch from C18 to PFP or Phenyl-Hexyl Isomer->ChangeStatPhase ChangePH Step 2: Adjust Mobile Phase pH Screen pH 2.5 vs. pH 6.8 Degradant->ChangePH ChangeSolvent Step 3: Modify Organic Solvent Switch Acetonitrile to Methanol ChangeStatPhase->ChangeSolvent ChangePH->ChangeSolvent TempTune Step 4: Temperature Tuning Evaluate 25°C vs. 45°C ChangeSolvent->TempTune Success Baseline Resolution Achieved (Rs > 2.0) ChangeSolvent->Success TempTune->Success

Diagnostic workflow for resolving co-eluting impurities in methyl 6-nitroisochromane-3-carboxylate.

Part 2: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why are my impurities co-eluting with methyl 6-nitroisochromane-3-carboxylate on a standard C18 column, and how do I fix it? Causality: C18 columns separate analytes primarily based on dispersive (hydrophobic) interactions[1]. Methyl 6-nitroisochromane-3-carboxylate often contains process impurities that are positional isomers (e.g., methyl 5-nitroisochromane-3-carboxylate). Because these isomers have identical molecular weights and nearly identical hydrophobicities, a C18 phase cannot differentiate them, leading to co-elution[2]. Solution: You must exploit the molecule's polarizable functional groups. Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phase[3]. The electron-deficient nitroaromatic ring of your analyte will engage in strong π−π interactions, dipole-dipole interactions, and hydrogen bonding with the PFP phase, offering orthogonal selectivity that easily resolves positional isomers[4].

Q2: Will adjusting the mobile phase pH help if methyl 6-nitroisochromane-3-carboxylate is a neutral molecule? Causality: Yes, but not by moving the main peak. As a neutral ester, methyl 6-nitroisochromane-3-carboxylate will not change its ionization state or retention time across a standard pH range (pH 2–8). However, its co-eluting impurities might be ionizable[5]. For example, if the impurity is the unesterified precursor (6-nitroisochromane-3-carboxylic acid) or a reduced byproduct (an amine), shifting the pH from 2.5 to 6.8 will drastically alter the impurity's ionization state. Solution: By ionizing the impurity, you drastically reduce its retention time, effectively "pulling" it away from the static, neutral main peak[5][6].

Q3: I am using Acetonitrile (ACN) as my organic modifier. Should I try Methanol (MeOH)? Causality: Absolutely. ACN is a polar aprotic solvent with a strong dipole moment, while MeOH is a polar protic solvent capable of hydrogen bonding. The nitro and ester groups on your isochromane derivative are strong hydrogen-bond acceptors. Solution: Switching from ACN to MeOH changes the solvation shell around the analyte and alters the selectivity ( α ) of the separation[6]. While MeOH will increase system backpressure and slightly broaden peaks compared to ACN, it frequently provides the exact selectivity shift needed to separate closely eluting aromatic isomers[4].

Q4: How does column temperature affect the resolution of these specific impurities? Causality: Temperature affects the enthalpy of transfer between the mobile and stationary phases[7]. Because positional isomers of nitro-aromatics often have subtle differences in their 3D spatial arrangement, they interact with the stationary phase with different binding enthalpies ( ΔH ). Solution: Lowering the column temperature (e.g., from 45°C to 25°C) increases retention and often amplifies these subtle enthalpic differences, improving resolution[7]. Ensure you monitor peak tailing, as lower temperatures can sometimes exacerbate secondary interactions with surface silanols.

Part 3: Quantitative Data & Column Screening Summary

To demonstrate the impact of orthogonal method development, the following table summarizes typical chromatographic data when screening different conditions for methyl 6-nitroisochromane-3-carboxylate and a co-eluting isomeric impurity.

Stationary PhaseMobile Phase (Organic)Column Temp (°C)Main Peak RT (min)Impurity RT (min)Resolution ( Rs​ )Conclusion / Observation
C18 (100 Å, 3 µm) Acetonitrile40°C8.458.500.4 Severe co-elution; dispersive forces insufficient.
C18 (100 Å, 3 µm) Methanol40°C11.2011.451.1 Slight improvement due to H-bonding, but not baseline.
Phenyl-Hexyl (3 µm) Acetonitrile30°C9.109.651.8 π−π interactions begin to resolve isomers.
PFP (100 Å, 3 µm) Methanol25°C14.3015.603.2 Optimal. Strong dipole & π−π interactions at low temp.

Note: Data represents expected chromatographic behavior based on the physicochemical properties of nitroaromatic isochromane derivatives.

Part 4: Step-by-Step Experimental Protocol for Resolution Optimization

This self-validating protocol ensures that any developed method is robust, reproducible, and meets the FDA/ICH recommendation of Rs​>2.0 [1].

Phase 1: Sample and System Preparation

  • Sample Diluent: Dissolve methyl 6-nitroisochromane-3-carboxylate in a diluent that matches the initial mobile phase conditions (e.g., 50:50 Water:MeOH) to prevent solvent-mismatch peak distortion[7].

  • Spiking Study: Prepare a "Resolution Solution" by intentionally spiking the main API with known impurities (or using a forced degradation sample) at a 1% w/w level[1].

Phase 2: Orthogonal Column & Solvent Screening 3. Install a PFP Column: Equip the HPLC with a Pentafluorophenyl column (e.g., 150 mm x 4.6 mm, 3 µm). 4. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7). This suppresses silanol ionization and keeps any acidic impurities fully protonated.

  • Mobile Phase B: 100% LC-MS grade Methanol[6].

  • Gradient Execution: Run a shallow screening gradient: 5% B to 95% B over 30 minutes. A shallower gradient slope increases the time analytes spend interacting with the stationary phase, maximizing selectivity differences[6].

Phase 3: Fine-Tuning and System Suitability Validation 6. Temperature Adjustment: Set the column compartment to 25°C. If the peaks are resolved but broad, incrementally increase to 30°C to improve mass transfer kinetics without sacrificing selectivity[7]. 7. Evaluate Resolution ( Rs​ ): Calculate the resolution using the USP formula: Rs​=2(tR2​−tR1​)/(W1​+W2​) . 8. Self-Validation Check: The method is considered successful and validated for routine use only if:

  • Rs​≥2.0 between the main peak and the closest eluting impurity[1].

  • Main peak tailing factor ( Tf​ ) is between 0.8 and 1.5[5].

  • Peak purity (via PDA/DAD) confirms no hidden co-elutions under the main peak[5].

References

  • Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase. Veeprho. Available at: [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. Available at:[Link]

  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. Available at:[Link]

  • Coeluting or comigrating impurities. Chromatography Forum. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion of Methyl 6-Nitroisochromane-3-Carboxylate

Welcome to the Advanced Applications Support Center. This guide is engineered for research scientists and process chemists struggling with the synthesis of methyl 6-nitroisochromane-3-carboxylate . If you are experiencin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for research scientists and process chemists struggling with the synthesis of methyl 6-nitroisochromane-3-carboxylate . If you are experiencing stalled reactions, heavy tarring, or conversion rates below 20%, this guide will provide the mechanistic clarity and validated protocols needed to overcome these bottlenecks.

Part 1: Diagnostic Overview & Mechanistic Root Cause Analysis

The synthesis of isochromane-3-carboxylates is typically achieved via the oxa-Pictet-Spengler (OPS) reaction , which involves the condensation of a β -arylethanol with a glyoxylate derivative. However, attempting this directly with 2-(4-nitrophenyl)ethanol introduces a severe kinetic penalty.

The Causality of Failure: The OPS reaction relies on an intramolecular Electrophilic Aromatic Substitution (EAS). The aromatic ring must act as a nucleophile to attack the transient oxocarbenium ion. The nitro group ( −NO2​ ) is strongly electron-withdrawing via both inductive and resonance effects. This drastically depletes the electron density of the aromatic ring, raising the activation energy barrier for cyclization. Consequently, the oxocarbenium intermediate degrades or polymerizes before the deactivated ring can successfully trap it.

G A 2-(4-Nitrophenyl)ethanol + Methyl Glyoxylate B Hemiacetal Intermediate A->B Acid Catalyst C Oxocarbenium Ion B->C -H2O D Electrophilic Aromatic Substitution C->D E Methyl 6-nitroisochromane -3-carboxylate D->E Deprotonation F Bottleneck: -NO2 Deactivation F->D Inhibits Ring Attack

Figure 1: Oxa-Pictet-Spengler reaction pathway highlighting the nitro-group induced bottleneck.

Part 2: Actionable Troubleshooting (FAQs)

Q1: Why is my conversion rate stuck below 20% despite extending the reaction time to 48 hours? A1: Extending reaction times in a standard Lewis acid system (e.g., BF3​⋅OEt2​ in DCM) will not overcome the thermodynamic barrier imposed by the nitro group. Instead, the prolonged lifespan of the untrapped oxocarbenium ion leads to intermolecular side reactions, resulting in the dark, polymeric tar you likely see in your flask.

Q2: How can I force the cyclization without altering my starting materials? A2: You must fundamentally alter the stabilization of the intermediate. Switch to a Superacid/HFIP system . Hexafluoro-2-propanol (HFIP) is a highly polar, strongly hydrogen-bonding, yet strictly non-nucleophilic solvent. It stabilizes the oxocarbenium ion, giving the deactivated nitrophenyl ring enough time to cyclize. Pairing HFIP with Triflic Acid (TfOH) provides the extreme protonation required to drive the reaction forward () [1].

Q3: My compound degrades under superacidic batch conditions. Is there a gentler alternative? A3: Yes. Transition to Continuous Flow Chemistry . In flow systems, you can safely apply extreme thermal stress (e.g., 98 °C) to overcome the activation energy barrier, while strictly limiting the residence time (e.g., 12 minutes) to prevent thermodynamic degradation. This "flash heating" approach suppresses impurity formation () [2].

Q4: Should I consider changing my synthetic sequence entirely? A4: If you lack access to flow reactors or HFIP, the most robust chemical workaround is the "Cyclize First, Nitrate Later" approach. By performing the OPS reaction on an unsubstituted β -phenylethanol, the ring remains electron-rich, and cyclization proceeds smoothly (>90% yield). You can then nitrate the formed isochromane core.

Part 3: Quantitative Data & Method Comparison

Use the following data matrix to select the optimal troubleshooting pathway for your facility's capabilities.

Synthetic MethodCatalyst / SolventTemp (°C)Time / ResidenceConversion RateImpurity Profile
Traditional Batch BF3​⋅OEt2​ / DCM25 °C24 - 48 h< 15%High (Polymerization)
Superacid / HFIP TfOH / HFIP20 °C1 - 2 h65 - 75%Low
Continuous Flow MsOH / Acetonitrile98 °C12.4 min> 95%Very Low
Route Modification HNO3​ / H2​SO4​ (Post-cyclization)0 °C2 h85% (Over 2 steps)Moderate (Regioisomers)

Part 4: Validated Experimental Protocols

Workflow Start Low Conversion Issue Q1 Current Catalyst System? Start->Q1 A1 Protocol A: TfOH/HFIP Q1->A1 Weak Lewis Acid Q2 Degradation Observed? A1->Q2 Monitor Yield A2 Protocol B: Flow Chemistry Q2->A2 Yes (Thermal/Acid) A3 Protocol C: Route Change Q2->A3 Equipment Limitations

Figure 2: Decision matrix for troubleshooting low conversion rates.

Protocol A: Superacid/HFIP-Mediated Cyclization

Designed to overcome electronic deactivation via intermediate stabilization.

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve 2-(4-nitrophenyl)ethanol (1.0 equiv) and methyl glyoxylate (1.2 equiv) in anhydrous HFIP (0.2 M concentration).

  • Activation: Cool the mixture to 0 °C. Dropwise, add Trifluoromethanesulfonic acid (TfOH, 0.4 equiv).

  • Self-Validation Check: Observe the solution. A rapid transition to a deep red/orange color indicates the successful generation and stabilization of the oxocarbenium ion.

  • Reaction: Allow the mixture to warm to 20 °C and stir for 1 hour. Monitor via LC-MS until the intermediate mass is fully consumed.

  • Quench & Isolate: Quench with saturated aqueous NaHCO3​ (the deep color will immediately dissipate, confirming structural lock-in). Extract with EtOAc, dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol B: Continuous Flow Synthesis

Designed to force kinetics while suppressing thermodynamic degradation.

  • System Setup: Utilize a microfluidic flow reactor equipped with a perfluoroalkoxy (PFA) or stainless-steel coil. Set the reactor temperature to 98 °C.

  • Feed Preparation: Prepare a unified feed stream containing 2-(4-nitrophenyl)ethanol (1.0 equiv), methyl glyoxylate (1.2 equiv), and Methanesulfonic acid (MsOH, 2.0 equiv) in anhydrous acetonitrile.

  • Execution: Pump the feed stream through the heated reactor coil at a flow rate calibrated to achieve exactly a 12.4-minute residence time.

  • Self-Validation Check: Utilize inline UV-Vis or IR spectroscopy at the reactor outlet. A steady-state absorbance profile confirms continuous conversion without reactor fouling or tar buildup.

  • Collection: Direct the outlet stream into a stirred flask containing a 1M NaOH quenching bath at 0 °C.

Protocol C: Alternative Route (Cyclization followed by Nitration)

Designed for standard batch facilities lacking specialized reagents/equipment.

  • Step 1 (Cyclization): React unsubstituted 2-phenylethanol with methyl glyoxylate in DCM using BF3​⋅OEt2​ (1.1 equiv) at 25 °C for 4 hours. Quench and isolate methyl isochromane-3-carboxylate.

  • Step 2 (Nitration): Dissolve the intermediate in concentrated H2​SO4​ at 0 °C. Slowly add a stoichiometric amount of fuming HNO3​ .

  • Self-Validation Check: Keep the temperature strictly below 5 °C. The carboxylate ester and the ether oxygen exert competing directing effects; maintaining low temperatures ensures maximum regioselectivity toward the 6-position.

  • Purification: Pour over crushed ice, extract with DCM, and separate the 6-nitro regioisomer from minor 5- and 7-nitro isomers via recrystallization or preparative HPLC.

References

  • Muller, C., Horký, F., Vayer, M., Golushko, A., & Lebœuf, D. (2023). Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. Chemical Science, 14(11), 2983-2989.[Link]

  • Tønder, A. E., Eildal, J. N. N., Bach, A., & Bajtner, J. E. (2026). Novel one-step flow chemistry procedure for synthesizing isochromane derivatives. Tetrahedron Letters, 179, 156030.[Link]

Troubleshooting

Ideal solvent selection for methyl 6-nitroisochromane-3-carboxylate extraction

Technical Support Center: Extraction & Isolation of Methyl 6-Nitroisochromane-3-Carboxylate Overview Methyl 6-nitroisochromane-3-carboxylate is a moderately polar, lipophilic organic intermediate characterized by an ethe...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Extraction & Isolation of Methyl 6-Nitroisochromane-3-Carboxylate

Overview Methyl 6-nitroisochromane-3-carboxylate is a moderately polar, lipophilic organic intermediate characterized by an ether-containing isochromane bicyclic core, a nitro group, and a methyl ester. The structural complexity of this molecule dictates strict parameters for liquid-liquid extraction. The ester moiety is highly susceptible to pH-driven hydrolysis, while the nitroaromatic system can promote emulsion formation during aqueous workups. This guide provides field-proven methodologies and troubleshooting strategies for optimal solvent selection and extraction.

Solvent Selection Matrix

Selecting the correct organic solvent is the foundational step for a high-yield extraction. The table below summarizes the physicochemical properties and empirical performance of standard extraction solvents for isochromane derivatives.

SolventBoiling Point (°C)Density (g/mL)Polarity IndexTarget AffinityApplication Recommendation
Ethyl Acetate (EtOAc) 77.10.904.4HighPrimary Choice: Optimal balance of safety, high partition coefficient, and ease of drying.
Diethyl Ether (Et2O) 34.60.712.8HighSecondary Choice: Excellent recovery and low thermal stress during concentration; high flammability risk.
Dichloromethane (DCM) 39.61.333.1ModerateSituational: Good solvation, but high density often leads to stubborn emulsions with dense aqueous layers.
Toluene 110.60.872.4LowNot Recommended: Insufficient polarity for the nitro-ester; high boiling point complicates in vacuo removal.

Troubleshooting & FAQs

Q1: Why is Ethyl Acetate (EtOAc) or Diethyl Ether (Et2O) recommended over Dichloromethane (DCM) for this specific extraction? A1: The causality lies in fluid dynamics and partition coefficients. Both Et2O and EtOAc have been empirically validated in the literature for the extraction of 6-nitroisochromane-3-carboxylate and structurally analogous isochromane-carboxylic acids[1][2]. Because the target molecule is moderately polar, EtOAc (Polarity Index 4.4) provides excellent solvation. Furthermore, EtOAc and Et2O are less dense than water, forming the top layer during phase separation. DCM (density 1.33 g/mL) forms the bottom layer, which forces the organic phase to travel through the often salt-heavy, particulate-rich aqueous phase during draining, significantly increasing the likelihood of stable emulsions.

Q2: I am observing significant product loss and degradation during the aqueous workup. How do I prevent ester hydrolysis? A2: Methyl 6-nitroisochromane-3-carboxylate contains a methyl ester that undergoes rapid hydrolysis under strongly acidic or basic conditions. If your upstream synthesis involved strong acids (e.g., oxa-Pictet-Spengler cyclization catalysts or nitration mixtures), the crude mixture must be neutralized immediately. Do not use strong bases like NaOH or KOH. Instead, utilize a mild, buffering base such as 10% aqueous Sodium Bicarbonate (NaHCO3)[2][3]. NaHCO3 safely neutralizes residual acids without elevating the pH enough to cleave the methyl ester into the water-soluble 6-nitroisochromane-3-carboxylic acid.

Q3: How do I resolve persistent emulsions formed during the extraction phase? A3: Emulsions in this context are typically stabilized by polymeric byproducts or unreacted starting materials. To resolve this, incorporate a saturated Sodium Chloride (brine) wash into your protocol[4][5]. The causality here relies on the "salting-out" effect: the high ionic strength of the brine drastically alters the osmotic pressure of the aqueous phase, reducing the solubility of water in the organic layer and forcing the moderately polar organic molecules into the EtOAc/Et2O phase. If the emulsion persists, filtering the entire biphasic mixture through a thin pad of Celite will mechanically shear the emulsion and remove stabilizing particulates.

Standard Operating Procedure (SOP): Liquid-Liquid Extraction

This self-validating protocol ensures maximum recovery while preserving the integrity of the methyl ester.

  • Aqueous Quenching: Transfer the crude reaction mixture to an Erlenmeyer flask. Slowly add cold deionized water (approximately 3 volumes relative to the reaction volume) while stirring to quench the reaction and precipitate organic intermediates.

  • Primary Extraction: Transfer the quenched mixture to a separatory funnel. Add Ethyl Acetate (EtOAc) or Diethyl Ether (Et2O) equal to 1/3 of the total aqueous volume[1].

  • Partitioning: Stopper the funnel, invert, and immediately vent the stopcock to release vapor pressure. Shake vigorously for 30 seconds, venting frequently to prevent pressure buildup.

  • Phase Separation: Secure the funnel and allow the phases to separate completely. The organic layer (EtOAc or Et2O) will be the top layer. Drain the lower aqueous layer into a clean flask.

  • Back-Extraction: Return the aqueous layer to the separatory funnel and extract with two additional portions of the chosen organic solvent to ensure quantitative recovery. Combine all organic extracts.

  • Neutralization & Washing: Wash the combined organic layers with 1 volume of 10% aqueous NaHCO3 to neutralize residual acids[2]. Follow with 1 volume of saturated NaCl (brine) to pre-dry the organic layer and break micro-emulsions[5].

  • Drying: Transfer the organic layer to a clean flask. Add anhydrous Sodium Sulfate (Na2SO4) incrementally until the crystals flow freely like sand when swirled. Allow to sit for 10 minutes[2][4].

  • Filtration & Concentration: Filter the dried organic layer through fluted filter paper to remove the hydrated salts. Concentrate the filtrate in vacuo using a rotary evaporator (water bath at 30°C for Et2O, 40°C for EtOAc) to yield the crude methyl 6-nitroisochromane-3-carboxylate.

Extraction Workflow Visualization

ExtractionWorkflow Start Crude Reaction Mixture (Aqueous + Organic) Solvent Add Extraction Solvent (EtOAc or Et2O) Start->Solvent PhaseSep Phase Separation (Separatory Funnel) Solvent->PhaseSep Aqueous Aqueous Layer (Back-extract 2x) PhaseSep->Aqueous Bottom Layer Organic Organic Layer (Contains Target Ester) PhaseSep->Organic Top Layer Aqueous->PhaseSep Solvent Addition Wash Wash with 10% NaHCO3 & Saturated Brine Organic->Wash Dry Dry over Anhydrous Na2SO4 & Filter Wash->Dry Concentrate Concentrate in Vacuo (Rotary Evaporator) Dry->Concentrate Pure Crude Methyl 6-nitroisochromane- 3-carboxylate Concentrate->Pure

Liquid-liquid extraction workflow for methyl 6-nitroisochromane-3-carboxylate isolation.

References[1] Title: Supporting Information - The Royal Society of Chemistry. Source: rsc.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEao__lzGXwvhIoVQEUA2kNQ-5NB0nO-6dSbcY4elt5mXYjX393EYqCk7bptuqVUMenGANTzMByK5u45C6oTbsyxHxtXZsqg69Ab1xWUQYMpujxApG4TtADVDlbVdKwSYt3Pu4X9VsZNR8xN4HzNBWeSshwswbdko0=[2] Title: Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids - MDPI. Source: mdpi.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaDNfrJPtDuQstd3r-6f3Mixg1ccNfAUYuSLx-LESp8bzXZ651oEtEXinlUgUWdDjofZ7SR9PiolLGurR--hKnusHE2tg7gSt-UKd60JNU-Rk4X1Wfnsyfc4zJnPiqQCSXI_z6UDI=[4] Title: Isochroman-1-carboxylic acid | 13328-85-3 - Benchchem. Source: benchchem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJ8O3PGyr-pcZTgaUapzlKBgwZkp3LEWTlxjOGV72tHxH3ATjqej6uoseEuQ3befoT4yZ7zsI8Sb9j6vcO5mqTKuWvIq0Gtmz7Bzy0o5OIRtLVRuYEcrHmFzqCfjhdb_7Wmgc3kA==[5] Title: US5922889A - Synthesis of isochromans and their derivatives - Google Patents. Source: google.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeXOwoZpvtA8xl7RBpPLbBX1qgz9ajQZoXfe0q-PiCCk8yt7zjl8czCPut1Mmfo3qtR8dntYlC73IhuBfMOBdIMvvwKvjmTyAN_wubkjTYKB5MWQP2XnvTdm-f_rEOx7uPX_9IiJOEJh1w[3] Title: 3-Methyl-1-oxo-isochroman-3-carboxylic acid (3-chloro-phenyl)-amide | Benchchem. Source: benchchem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHB2k2SzBOpRizcTkTtk8AzZfXsiKpfaVzWLa2dbzseoB3FG8ZH-7UMoTO1MBY4IcuztZpWRU8dJgwfeQjt4jCizw1cwuyaqaUIIGzX3xKytj8VjUw0uPoq4sbgcTuqgbrP1XDNjV8=

Sources

Optimization

Long-term storage and stability optimization for methyl 6-nitroisochromane-3-carboxylate

A Guide to Long-Term Storage and Stability Optimization Welcome to the technical support center for methyl 6-nitroisochromane-3-carboxylate. This resource is designed for researchers, scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Long-Term Storage and Stability Optimization

Welcome to the technical support center for methyl 6-nitroisochromane-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot issues and optimize your experimental outcomes.

Methyl 6-nitroisochromane-3-carboxylate is a complex organic molecule featuring a nitroaromatic group, an isochromane heterocyclic core, and a methyl ester functional group. This combination of functionalities presents specific stability challenges that must be addressed to ensure the reliability and reproducibility of your research. This guide provides in-depth FAQs, troubleshooting advice, and detailed protocols to manage these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid methyl 6-nitroisochromane-3-carboxylate?

A1: The stability of methyl 6-nitroisochromane-3-carboxylate is contingent on carefully controlled environmental factors. For optimal long-term stability as a solid, we recommend the following conditions, summarized in the table below.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Lowering the temperature significantly reduces the rate of potential thermal degradation. Pure organic nitro compounds can decompose at high temperatures, and contaminants can lower their thermal stability.[1]
Light Protect from lightStore in an amber glass vial or a light-blocking container. The nitroaromatic group makes the compound susceptible to photodegradation.[2]
Atmosphere Inert Gas (Argon or Nitrogen)An inert atmosphere prevents oxidation and moisture-driven hydrolysis. The isochromane ether linkage and other parts of the molecule could be sensitive to oxidation.[3]
Container Tightly-sealed glass vialUse a non-reactive container with a secure, lined cap (e.g., Teflon-lined) to prevent moisture ingress and contamination.[4]

Q2: My solid compound has developed a yellowish or brownish tint over time. What does this signify?

A2: A change in color is a primary visual indicator of chemical degradation.[4] For a nitro-aromatic compound like this, a shift to a yellow or brown hue is often caused by:

  • Photodegradation: Exposure to UV or even ambient light can initiate photochemical reactions, leading to the formation of colored impurities.[2][5] The nitroaromatic functional group is a known chromophore that is important for the photoreactivity of drug molecules.[2]

  • Thermal Stress: Storage at elevated temperatures can accelerate decomposition, resulting in colored degradation products.[4]

If you observe a color change, it is crucial to re-analyze the compound's purity using a stability-indicating method like HPLC before use.[6]

Q3: Is it advisable to store methyl 6-nitroisochromane-3-carboxylate in solution?

A3: For long-term storage, storing the compound as a dry, solid powder under the conditions described in Q1 is strongly preferred.[4] Storing it in solution introduces the solvent as a variable, which can often promote degradation. The most significant risk is hydrolysis of the methyl ester group.[7] If you must store it in solution for short-term experimental use, the choice of solvent is critical and requires careful consideration.

Q4: If I must prepare a stock solution, what is the best solvent to use?

A4: The choice of solvent is critical and can significantly impact the compound's stability.[4] Key considerations include:

  • Purity and Anhydrous Nature: Always use high-purity, anhydrous (dry) solvents. The presence of water will facilitate the hydrolysis of the ester.[8]

  • Solvent Type: Aprotic, non-polar, or less polar solvents are generally preferred over protic solvents like methanol or ethanol, which can participate in transesterification or other reactions. Dichloromethane or anhydrous acetonitrile may be suitable starting points.

  • Recommendation: Before preparing a bulk stock solution, it is best practice to conduct a small-scale stability study in your chosen solvent.[4] Analyze the solution at time zero and after 24-48 hours at the intended storage temperature to check for the appearance of degradation products via HPLC.

Q5: I've analyzed my sample with HPLC and see new, unexpected peaks. What are they?

A5: The appearance of new peaks in an HPLC chromatogram is a definitive sign that the compound has degraded.[4][6] These peaks represent degradation products. The most likely cause, given the structure, is the hydrolysis of the methyl ester, which would result in the formation of 6-nitroisochromane-3-carboxylic acid. Other peaks could result from photolytic or oxidative degradation. To properly manage your research, it is essential to use a validated, stability-indicating analytical method that can separate these degradants from the parent compound.[9][10]

Troubleshooting Guide: Degradation Issues

This section provides a systematic approach to diagnosing and resolving stability problems.

Observed ProblemPotential Cause(s)Recommended Action(s)
Significant loss of purity (>5%) in solid form over a short period (<3 months). 1. Improper Storage Temperature: Stored at ambient or elevated temperatures. 2. Light Exposure: Container is not light-proof. 3. Moisture Contamination: Container is not airtight or was opened in a humid environment.1. Immediately transfer the compound to a refrigerator (2-8°C). 2. Store in an amber vial or wrap the existing vial in aluminum foil. Place it inside a dark cabinet or drawer. 3. Use a desiccator for storage. When handling, allow the container to warm to room temperature before opening to prevent condensation. Purge the vial with an inert gas (argon or nitrogen) before re-sealing.
Rapid degradation observed in a prepared stock solution. 1. Solvent-Induced Degradation: The solvent contains water or is reactive. 2. pH Effects: Trace acidic or basic impurities in the solvent are catalyzing hydrolysis.[7] 3. Photodegradation: Solution was exposed to light.1. Prepare fresh solutions for daily use. Use only high-purity, anhydrous solvents. 2. If applicable, consider buffering the solution, but be aware that buffer salts can also catalyze degradation. Perform a forced degradation study to understand pH sensitivity.[11] 3. Store stock solutions in amber vials in the dark (refrigerated or frozen, if stability is confirmed at those temperatures).
Inconsistent experimental results using the same batch of compound. 1. Non-Homogeneous Degradation: The solid may have degraded unevenly. 2. Repeated Freeze-Thaw Cycles: If using a frozen stock solution, repeated cycling can cause degradation.[4]1. Re-qualify the batch by dissolving a representative sample and analyzing its purity via HPLC. 2. Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.
Protocol: Forced Degradation Study for Stability Assessment

A forced degradation (or stress testing) study is a scientifically mandated process to identify likely degradation products, understand degradation pathways, and develop stability-indicating analytical methods.[9][12] This is essential for ensuring the quality and reliability of your compound.[13]

Objective: To intentionally degrade methyl 6-nitroisochromane-3-carboxylate under various stress conditions to identify potential degradants and establish its intrinsic stability profile.[14]

Methodology
  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions. The goal is to achieve 5-20% degradation of the active ingredient.[13] If degradation is too rapid, reduce the time or strength of the stressor.

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C.[4] Sample at intervals (e.g., 2, 8, 24 hours). If no degradation occurs, repeat with 1 N HCl.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH at room temperature.[4] This reaction is often rapid. Sample at short intervals (e.g., 5, 15, 30, 60 minutes). Basic hydrolysis of esters typically goes to completion and is irreversible.[15][16]

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ at room temperature.[17] Sample at intervals (e.g., 2, 8, 24 hours).

    • Thermal Degradation: Store an aliquot of the stock solution (and a sample of the solid compound) at an elevated temperature (e.g., 70°C).[17] Sample at intervals (e.g., 1, 3, 7 days).

    • Photolytic Degradation: Expose an aliquot of the stock solution (and a sample of the solid compound) to a calibrated light source as specified by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[11] A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile, with UV detection).[6][10]

    • Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information for the parent compound and any new peaks, which is crucial for identifying the structures of the degradation products.[6]

Data Interpretation
  • Purity Plot: Plot the percentage of the parent compound remaining against time for each stress condition.

  • Chromatogram Comparison: Compare the chromatograms from the stressed samples to the control. Identify and quantify the major degradation products.

  • Mass Balance: Ensure that the sum of the parent compound and all degradation products is close to 100% to account for all major species.

This data will reveal whether the compound is more sensitive to pH, light, or heat, allowing you to design an optimized storage and handling strategy.

Visualizing Workflows and Pathways
Stability Troubleshooting Workflow

The following diagram outlines the logical workflow for addressing stability issues with methyl 6-nitroisochromane-3-carboxylate.

Stability_Workflow A Instability Observed (e.g., Color Change, New HPLC Peaks) B Step 1: Verify Storage Conditions (Temp, Light, Atmosphere) A->B D Are Conditions Ideal? B->D C Step 2: Re-analyze Purity (Quantitative HPLC) F Is Purity Acceptable? C->F D->C Yes E Correct Storage Conditions (Refrigerate, Protect from Light) D->E No E->C G Continue Use with Caution (Monitor Stability Frequently) F->G Yes H Quarantine Batch F->H No I Step 3: Conduct Forced Degradation Study H->I L Synthesize or Procure New Batch H->L J Identify Degradation Pathways (Hydrolysis, Photolysis, etc.) I->J K Optimize Storage & Handling Protocol Based on New Data J->K

Caption: Workflow for troubleshooting compound stability.

Potential Degradation Pathways

This diagram illustrates the primary chemical transformations that methyl 6-nitroisochromane-3-carboxylate may undergo.

Degradation_Pathways cluster_main Methyl 6-nitroisochromane-3-carboxylate A Parent Compound (Ester) B 6-nitroisochromane-3-carboxylic acid (Carboxylic Acid) A->B  Hydrolysis  (H₂O, H⁺ or OH⁻) C Photolytic Byproducts (e.g., Radical Species, Rearrangement Products) A->C  Photolysis  (UV/Vis Light)

Caption: Likely degradation pathways for the compound.

References
  • SGS Singapore. (n.d.). Forced Degradation Testing. Retrieved from SGS. [Link]

  • Bassan, A. (2026, March 29). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from Arcinova. [Link]

  • Bioprocess Online. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from Bioprocess Online. [Link]

  • Mueller, C. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from Jordi Labs. [Link]

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from Master Organic Chemistry. [Link]

  • International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from Separation Science. [Link]

  • Clark, J. (n.d.). Hydrolysing Esters. Retrieved from Chemguide. [Link]

  • Save My Exams. (2024, May 13). Hydrolysis of Esters. Retrieved from Save My Exams. [Link]

  • ResearchGate. (n.d.). Photochemistry of Nitro and Nitroso Compounds. Request PDF. [Link]

  • Latch, D. E., et al. (2023, February 2). Photolysis of 3-Nitro-1,2,4-triazol-5-one: Mechanisms and Products. ACS ES&T Water. [Link]

  • Baertschi, S. W., et al. (n.d.). Photostability and Photostabilization of Drugs and Drug Products. SciSpace. [Link]

  • Wong, A. W., & Datla, A. (2005). Assay and Stability Testing. In Handbook of Pharmaceutical Analysis by HPLC. [Link]

  • Charles River Laboratories. (n.d.). Stability Testing. Retrieved from Charles River Laboratories. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]

  • Hurley, R., & Testa, A. C. (1966). Organic photochemistry. Part VIII. The photochemical reduction of nitro-compounds. Journal of the Chemical Society C: Organic. [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved from Chemistry LibreTexts. [Link]

  • Wang, X., et al. (2019). Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases. Frontiers in Microbiology. [Link]

  • van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. [Link]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from EMA. [Link]

  • Wozniak, A. S., et al. (2025, August 29). Investigating the Stability of Individual Carboxylate-Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Microbial Incubation. ACS Earth and Space Chemistry. [Link]

  • SciForum. (n.d.). Forced Degradation Studies on Agents of Therapeutic Interest. Retrieved from SciForum. [Link]

  • ResearchGate. (n.d.). Three possible n-alkane degradation pathways. Retrieved from ResearchGate. [Link]

  • Wozniak, A. S., et al. (n.d.). Investigating the Stability of Individual Carboxylate Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Mic. ChemRxiv. [Link]

  • Söderberg, B. C., et al. (2003). Synthesis of Indoles by Palladium-Catalyzed Reductive N-Heteroannulation of 2-Nitrostyrenes: Methyl Indole-4-carboxylate. Organic Syntheses, 80, 75. [Link]

  • Patil, M. P. (n.d.). Study of Chemical Degradation Pathways. Scribd. [Link]

  • Wang, Y., et al. (2019, June 7). The formation of nitro-aromatic compounds under high NO x and anthropogenic VOC conditions in urban Beijing, China. Atmospheric Chemistry and Physics. [Link]

  • Urben, P. G. (2016). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Chemical Health & Safety. [Link]

  • ResearchGate. (n.d.). Research progress in biological activities of isochroman derivatives. Request PDF. [Link]

  • Lin, C., et al. (2013). Tuning metal–carboxylate coordination in crystalline metal–organic frameworks through surfactant media. CrystEngComm, 15(44), 8990-8993. [Link]

  • ResearchGate. (2026, February 6). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Request PDF. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: Methyl 6-Nitroisochromane-3-carboxylate vs. Methyl 7-Nitroisochromane-3-carboxylate

As a Senior Application Scientist, selecting the correct regiochemical isomer is not merely a matter of structural preference; it is a critical decision that dictates downstream synthetic viability. Isochromane-3-carboxy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct regiochemical isomer is not merely a matter of structural preference; it is a critical decision that dictates downstream synthetic viability. Isochromane-3-carboxylic acid derivatives are highly valued as conformationally restricted phenylalanine analogs in peptidomimetic design and active pharmaceutical ingredient (API) synthesis [1].

When a strongly electron-withdrawing nitro group (-NO₂) is introduced to the aromatic ring, its position (C6 vs. C7) fundamentally rewrites the electronic landscape of the bicyclic system. This guide objectively compares the reactivity profiles of methyl 6-nitroisochromane-3-carboxylate and methyl 7-nitroisochromane-3-carboxylate , providing the mechanistic causality and self-validating experimental protocols required for rigorous drug development workflows.

Structural & Electronic Profiling

The isochromane core consists of a benzene ring fused to a tetrahydropyran ring. The reactivity of the benzylic positions (C1 and C4) and the ester at C3 is governed by the transmission of inductive (-I) and resonance (-M) effects from the aromatic ring.

  • Methyl 6-Nitroisochromane-3-carboxylate: The nitro group is positioned para to the C8a bridgehead carbon. Through resonance (-M), the nitro group severely depletes electron density at C8a. This electron deficiency is inductively transmitted to the adjacent C1 benzylic position, making C1 highly resistant to oxidation or electrophilic activation [2].

  • Methyl 7-Nitroisochromane-3-carboxylate: The nitro group is positioned para to the C4a bridgehead carbon. Here, the resonance effect depletes electron density at C4a, inductively deactivating the C4 benzylic position. However, the C1 position remains relatively shielded from the strongest -M effects, experiencing only weaker meta-inductive pull.

G cluster_6nitro 6-Nitro Isomer cluster_7nitro 7-Nitro Isomer N6 6-NO2 Group (-I, -M) C8a C8a (Bridgehead) Electron Deficient N6->C8a Resonance (-M) C1 C1 (Benzylic) Oxidation Blocked C8a->C1 Inductive Pull N7 7-NO2 Group (-I, -M) C4a C4a (Bridgehead) Electron Deficient N7->C4a Resonance (-M) C4 C4 (Benzylic) Oxidation Blocked C4a->C4 Inductive Pull

Electronic effects of nitro positioning on the isochromane core.

Comparative Reactivity Profiles

To predict the behavior of these isomers during late-stage functionalization, we must apply the principles of the Hammett equation ( log(k/k0​)=ρσ )[3]. Reactions that build positive charge at the benzylic position (such as oxidation to an oxocarbenium intermediate) possess a negative reaction constant ( ρ<0 ) and are highly sensitive to the substituent constant ( σ ).

A. Benzylic Oxidation (C1 vs. C4)

Oxidation of isochromanes typically occurs at the C1 position using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form an isochromanone or an oxocarbenium intermediate [4].

  • In the 6-nitro isomer , the σp​ relationship to C8a creates an immense activation energy barrier ( Ea​ ) for C1 oxidation. The reaction will stall, or require harsh, forcing conditions that risk ring-opening.

  • In the 7-nitro isomer , C1 oxidation proceeds much more smoothly because the nitro group is meta to C8a ( σm​ ), exerting a significantly weaker deactivating effect on the C1 benzylic C-H bond.

B. Ester Hydrolysis Kinetics

The methyl ester at C3 undergoes standard base-catalyzed hydrolysis. Because the 7-nitro group is spatially closer to the C4-C3 aliphatic segment, it exerts a slightly stronger inductive (-I) pull on the ester carbonyl than the 6-nitro group. This subtle electronic transmission accelerates nucleophilic attack by hydroxide ions in the 7-nitro isomer.

Quantitative Data Summary
Property / Reaction ParameterMethyl 6-Nitroisochromane-3-carboxylateMethyl 7-Nitroisochromane-3-carboxylate
Nitro Position (Rel. to Oxygen) para to C8a (Bridgehead adjacent to C1)para to C4a (Bridgehead adjacent to C4)
Hammett σ (Rel. to C1) σp​ (Strong resonance deactivation) σm​ (Inductive deactivation only)
C1 Benzylic Oxidation Rate Very Slow (High Ea​ )Moderate to Fast
C4 Benzylic Oxidation Rate ModerateVery Slow (High Ea​ )
C3 Ester Hydrolysis Rate Standard baselineAccelerated (Proximity -I effect)

Experimental Methodologies

The following self-validating protocols are designed to exploit the reactivity differences between the two isomers.

Workflow Start Substrate Selection Iso6 6-Nitro Isomer Start->Iso6 Iso7 7-Nitro Isomer Start->Iso7 Oxidation Benzylic Oxidation (DDQ/HNO3) Iso6->Oxidation Hydrolysis Ester Hydrolysis (LiOH) Iso6->Hydrolysis Iso7->Oxidation Iso7->Hydrolysis Res6_Ox C1 Oxidation Slowed (High Ea) Oxidation->Res6_Ox C1 deactivated Res7_Ox C4 Oxidation Slowed (High Ea) Oxidation->Res7_Ox C4 deactivated Res6_Hyd Standard Hydrolysis Hydrolysis->Res6_Hyd Res7_Hyd Accelerated Hydrolysis (Proximity -I effect) Hydrolysis->Res7_Hyd Stronger -I at C3

Divergent experimental workflows based on isomeric reactivity.
Protocol 1: Regioselective Benzylic Oxidation (DDQ/HNO₃ System)

This protocol utilizes a catalytic DDQ system to selectively oxidize the C1 benzylic position[4]. It is highly effective for the 7-nitro isomer but will yield poor conversion for the 6-nitro isomer.

  • Preparation: In a 50 mL Schlenk flask, dissolve 1.0 mmol of the chosen methyl nitroisochromane-3-carboxylate in 10 mL of 1,2-dichloroethane (DCE).

  • Catalyst Addition: Add 20 mol% DDQ (45 mg) and 40 mol% HNO₃ (65% aqueous solution).

  • Aerobic Oxidation: Equip the flask with an O₂ balloon and stir vigorously at 80°C.

  • Self-Validation Step: At 2 hours, withdraw a 50 µL aliquot and quench it into 0.5 mL of dry methanol. Analyze via LC-MS. Causality: If C1 oxidation is successful, the transient oxocarbenium ion will be trapped by methanol, yielding a C1-methoxy peak [M+OCH3]+. The 7-nitro isomer will show strong conversion; the 6-nitro isomer will show predominantly unreacted starting material.

  • Workup: Upon completion (or stalling), cool to room temperature, filter through a short pad of Celite to remove DDQH₂, and concentrate under reduced pressure.

Protocol 2: Base-Catalyzed Ester Hydrolysis

This protocol demonstrates the accelerated hydrolysis kinetics of the 7-nitro isomer.

  • Preparation: Dissolve 1.0 mmol of the substrate in a 3:1 mixture of THF:H₂O (8 mL).

  • Hydrolysis: Add 1.2 equivalents of LiOH·H₂O (50 mg) at 0°C. Stir the biphasic mixture, allowing it to slowly warm to room temperature.

  • Self-Validation Step: Monitor the reaction via ¹H-NMR of the crude mixture. Causality: Track the disappearance of the sharp methyl ester singlet at ~3.75 ppm. The 7-nitro isomer will reach complete conversion approximately 30-40% faster than the 6-nitro isomer due to the proximity -I effect. Furthermore, the integrity of the C1 benzylic protons (~4.8 ppm) confirms that the basic conditions have not triggered unwanted ring-opening.

  • Workup: Acidify the aqueous layer to pH 2 with 1M HCl, extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, and concentrate to yield the free carboxylic acid.

Conclusion & Selection Guide

Your choice of isomer must be dictated by your downstream synthetic targets:

  • Choose Methyl 7-nitroisochromane-3-carboxylate if your synthetic route requires late-stage functionalization, cross-coupling, or oxidation at the C1 benzylic position.

  • Choose Methyl 6-nitroisochromane-3-carboxylate if you require a highly robust C1 position that must survive harsh oxidative conditions intended for other parts of the molecule, or if your target specifically requires functionalization at the C4 position.

References

  • Mcl-1 Inhibitors and Isochromane-3-carboxylic acid derivatives. US Patent 20190352271A1. Demonstrates the utility of the isochromane-3-carboxylic acid core in synthesizing complex active pharmaceutical ingredients.
  • Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. Details the inductive and resonance effects (-I, -M) of nitro groups on aromatic systems. URL:[Link]

  • Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 1991, 91, 165–195. Foundational data on ρ and σ values governing benzylic transition states. URL:[Link]

  • Full Oxidation of an α-Arylated Isochromane: Development of a Two-Step Sequence. Organic Process Research & Development, 2025. Establishes the standard DDQ/HNO₃ catalytic system for the regioselective benzylic oxidation of isochromanes. URL:[Link]

Comparative

A Definitive Guide to Structural Validation: Unambiguous NMR Assignment of Methyl 6-nitroisochromane-3-carboxylate using 2D NMR Spectroscopy

Abstract In the landscape of drug discovery and materials science, the unequivocal structural characterization of novel synthetic compounds is a cornerstone of progress. For complex heterocyclic systems like isochroman d...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of drug discovery and materials science, the unequivocal structural characterization of novel synthetic compounds is a cornerstone of progress. For complex heterocyclic systems like isochroman derivatives, standard one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy often falls short, presenting ambiguities from signal overlap and complex coupling patterns.[1][2] This guide provides an in-depth, field-proven methodology for the complete and validated assignment of all proton (¹H) and carbon (¹³C) signals of a representative complex molecule, methyl 6-nitroisochromane-3-carboxylate. We will demonstrate how a systematic workflow, employing a suite of two-dimensional (2D) NMR experiments—specifically ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC—creates a self-validating network of data that removes ambiguity and ensures the highest level of confidence in structural elucidation. This guide is intended for researchers and chemists who require robust, verifiable methods for molecular characterization.

The Challenge: Ambiguity in 1D NMR Analysis

The initial step in the characterization of a newly synthesized compound is typically the acquisition of 1D ¹H and ¹³C NMR spectra.[3] While foundational, these spectra often present an incomplete picture. For our target molecule, methyl 6-nitroisochromane-3-carboxylate, the 1D spectra provide initial clues but leave critical questions unanswered.

Molecular Structure: Methyl 6-nitroisochromane-3-carboxylate

Figure 1: Structure of methyl 6-nitroisochromane-3-carboxylate with atom numbering.

The aromatic region is particularly challenging. The powerful electron-withdrawing effect of the nitro group deshields the aromatic protons, shifting them downfield, but definitively assigning H-5, H-7, and H-8 based on chemical shift and multiplicity alone is speculative.[4] Similarly, while we can identify the spin systems of the heterocyclic ring, connecting them to the correct carbons and confirming their linkage to the aromatic system requires more powerful techniques.

Preliminary 1D NMR Data (Hypothetical)

The following tables represent plausible ¹H and ¹³C NMR data acquired in CDCl₃.

Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Tentative Assignment
H-88.25d1H8.5Aromatic
H-78.18dd1H8.5, 2.1Aromatic
H-57.45d1H2.1Aromatic
H-1a5.15d1H14.0-O-CH₂-Ar
H-1b4.95d1H14.0-O-CH₂-Ar
H-34.60dd1H7.5, 4.0-O-CH-CO
OMe3.85s3H--OCH₃
H-4a3.20dd1H16.5, 4.0-CH-CH₂-Ar
H-4b3.05dd1H16.5, 7.5-CH-CH₂-Ar

Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeTentative Assignment
170.1CC=O (Ester)
147.5CC-NO₂
140.2CC-4a
129.8CHC-8
128.5CC-8a
124.0CHC-7
121.5CHC-5
75.2CHC-3
68.9CH₂C-1
52.8CH₃OMe
34.1CH₂C-4

These assignments are educated guesses. To achieve validated assignments, we must establish definitive correlations between atoms.

The Solution: A Systematic 2D NMR Workflow

To resolve these ambiguities, we employ a series of 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together they form a logical, self-verifying protocol.[5]

Diagram 1: Systematic workflow for 2D NMR-based structural validation.

Experimental Protocols

Sample Preparation

A 5-10 mg sample of purified methyl 6-nitroisochromane-3-carboxylate is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.[1]

Data Acquisition

All spectra are acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.

  • 1D ¹H NMR: 16 scans, 2-second relaxation delay.

  • 1D ¹³C NMR: 1024 scans, 2-second relaxation delay, proton decoupled.

  • ¹H-¹H COSY: 256 t1 increments, 8 scans per increment, spectral width of 12 ppm in both dimensions.[6]

  • ¹H-¹³C HSQC: 256 t1 increments, 16 scans per increment, optimized for a one-bond ¹JCH of 145 Hz.

  • ¹H-¹³C HMBC: 512 t1 increments, 32 scans per increment, optimized for long-range couplings of 8 Hz.

Data Processing

Data is processed using standard NMR software (e.g., MestReNova, TopSpin). A sine-squared window function is applied to both dimensions before Fourier transformation.[7] Spectra are manually phased and baseline corrected. The ¹H spectrum is calibrated to the residual CHCl₃ signal (δ 7.26 ppm) and the ¹³C spectrum is referenced indirectly.

Step-by-Step Interpretation: Building the Molecule

The power of this approach lies in the sequential and cross-validating nature of the analysis.

Step 1: Linking Protons to their Carbons with HSQC

The Heteronuclear Single Quantum Coherence (HSQC) experiment is the starting point for assignment as it unambiguously correlates each proton with the carbon atom to which it is directly attached.[8] This immediately confirms the carbon type (CH, CH₂, CH₃) for all protonated carbons.

Table 3: Key HSQC Correlations (¹H → ¹³C)

¹H Shift (δ, ppm)¹³C Shift (δ, ppm)Assignment
8.25129.8H-8 → C-8
8.18124.0H-7 → C-7
7.45121.5H-5 → C-5
5.15, 4.9568.9H-1 → C-1
4.6075.2H-3 → C-3
3.8552.8OMe → OMe
3.20, 3.0534.1H-4 → C-4
  • Insight: The HSQC spectrum immediately validates our tentative assignments for all protonated carbons. We now have seven confirmed C-H units to assemble. The quaternary carbons (C=O, C-NO₂, C-4a, C-8a) are, as expected, absent from this spectrum.[9]

Step 2: Identifying Spin Systems with ¹H-¹H COSY

The COSY (COrrelation SpectroscopY) experiment reveals proton-proton couplings, typically through two or three bonds (²JHH, ³JHH).[3] This allows us to connect adjacent protons and build molecular fragments.

  • Analysis of the Heterocyclic Ring:

    • A clear cross-peak is observed between the proton at δ 4.60 (H-3) and the two protons at δ 3.05/3.20 (H-4b/H-4a). This establishes the H3-C3-C4-H4 fragment.

    • No further correlations are seen from H-3 or H-4, indicating they are not coupled to other protons.

    • The two protons at δ 5.15 and 4.95 (H-1a/H-1b) show no correlations to other protons, only to each other (a geminal coupling), confirming they are an isolated -CH₂- group.

  • Analysis of the Aromatic Ring:

    • A strong cross-peak connects the proton at δ 8.25 (H-8) to the proton at δ 8.18 (H-7).

    • The proton at δ 8.18 (H-7) also shows a weaker, longer-range correlation to the proton at δ 7.45 (H-5).

    • This confirms the H8-H7-C6-C5-H5 connectivity around the aromatic ring, consistent with the 6-nitro substitution pattern.

  • Insight: COSY has allowed us to assemble two distinct fragments: the C3-C4 portion of the heterocyclic ring and the complete aromatic proton spin system. The ester methyl and the C1 methylene group remain as isolated units. The next step is to connect these pieces.

Step 3: Assembling the Skeleton with ¹H-¹³C HMBC

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to completing the puzzle. It detects correlations between protons and carbons over two or three bonds (²JCH, ³JCH), allowing us to connect the fragments established by COSY and to place the quaternary carbons.[5]

Table 4: Selected Key HMBC Correlations

Proton (δ ppm)Correlates to Carbon (δ ppm)Correlation TypeSignificance
OMe (3.85)170.1 (C=O)³JCHConfirms the methyl ester group.
H-3 (4.60)170.1 (C=O)²JCHLinks the C-3 position to the ester carbonyl.
H-3 (4.60)34.1 (C-4), 128.5 (C-8a)³JCHConfirms C3-C4 bond and links C-3 to the aromatic ring system.
H-4 (3.20, 3.05)140.2 (C-4a), 121.5 (C-5)²JCH, ³JCHLinks the heterocyclic ring to the aromatic ring at C-4a and C-5.
H-1 (5.15, 4.95)128.5 (C-8a), 75.2 (C-3)²JCH, ³JCHCrucially links C-1 to the aromatic ring at C-8a and to the C-3 position, closing the heterocyclic ring.
H-5 (7.45)140.2 (C-4a), 124.0 (C-7)²JCH, ³JCHConfirms aromatic connectivity and placement of C-4a.
H-8 (8.25)68.9 (C-1), 128.5 (C-8a)³JCH, ²JCHConfirms the fusion of the two rings between C-8a and C-1.

The Self-Validating System: A Network of Proof

The true power of this methodology is that the datasets are not interpreted in isolation; they validate each other at every step. The COSY experiment builds fragments, the HSQC assigns the atoms within those fragments, and the HMBC experiment provides the critical long-range correlations to piece the fragments together.

The diagram below visualizes the key correlations that form this undeniable network of structural proof. COSY correlations establish the local proton framework, while HMBC correlations act as the mortar, binding the entire molecular edifice together.

Diagram 2: Key COSY (H-H) and HMBC (H-C) correlations confirming the molecular skeleton. (Note: Simplified 2D representation for clarity of connections).

For instance, the HMBC correlation from the H-1 protons (δ ~5.0) to C-8a (δ 128.5) and C-3 (δ 75.2) is irrefutable evidence that closes the heterocyclic ring and connects it to the aromatic system in the predicted manner. Every assignment is supported by multiple, independent correlations, leaving no room for doubt.

Conclusion

While 1D NMR provides a valuable first look at a molecule, it is insufficient for the rigorous structural validation required in modern chemical and pharmaceutical research. As demonstrated with methyl 6-nitroisochromane-3-carboxylate, a systematic and integrated application of 2D NMR techniques (HSQC, COSY, and HMBC) is essential. This multi-dimensional approach transforms the assignment process from one of educated guessing to one of empirical proof. It builds the molecular structure piece by piece and provides a self-validating network of correlations that ensures every atom is correctly placed. This robust methodology provides the highest degree of confidence, ensuring the integrity of research and development efforts.

References

  • Creative Biostructure. (2025, March 26). Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.21: Two-Dimensional NMR Spectroscopy. Available at: [Link]

  • Elyashberg, M., et al. (2004, September 15). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. Available at: [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • University of Wisconsin-Madison. 2D NMR FOR THE CHEMIST. Available at: [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Available at: [Link]

  • Journal of Chemical Education. (2025, July 9). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. ACS Publications. Available at: [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

  • University of Cambridge. NMR Data Processing. Available at: [Link]

  • Georgia State University. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Available at: [Link]

  • University of Maryland. NMR Data Acquisition and Processing Procedure. Available at: [Link]

  • University of Maryland, Baltimore County. (2025, July 21). MRRC Structure Elucidation Notes. Available at: [Link]

  • University of California, Santa Barbara. Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Available at: [Link]

  • SciSpace. The NMR Spectra of Some Chroman Derivatives. Available at: [Link]

  • MDPI. (2020, April 28). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. Available at: [Link]

  • Michigan State University. NMR Spectroscopy. MSU Chemistry. Available at: [Link]

  • ResearchGate. (2021, June 10). How does 2D NMR help to elucidate chemical structure? Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation: Predictive Analysis of Methyl 6-Nitroisochromane-3-carboxylate

Introduction In the landscape of drug discovery and synthetic chemistry, the unambiguous structural elucidation of novel chemical entities is paramount. Methyl 6-nitroisochromane-3-carboxylate, a heterocyclic compound in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug discovery and synthetic chemistry, the unambiguous structural elucidation of novel chemical entities is paramount. Methyl 6-nitroisochromane-3-carboxylate, a heterocyclic compound incorporating a nitroaromatic system and an ester functional group, represents a class of molecules whose characterization is essential for advancing medicinal chemistry programs. Its structural complexity, featuring multiple potential sites for ionization and fragmentation, makes mass spectrometry a powerful, yet challenging, analytical tool.

This guide provides a predictive and comparative analysis of the mass spectrometric fragmentation patterns of methyl 6-nitroisochromane-3-carboxylate under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) techniques. As direct experimental data for this specific molecule is not widely published, this document synthesizes established fragmentation principles from analogous structures to construct a reliable predictive framework. We will explore the causality behind expected fragmentation pathways, compare them with known patterns for related functional groups, and provide robust experimental protocols for researchers seeking to perform this analysis.

Theoretical Framework: The Logic of Molecular Fragmentation

The fragmentation of an organic molecule in a mass spectrometer is not a random process. It is governed by the principles of chemical stability, where the molecular ion, formed upon ionization, dissipates excess energy by cleaving its weakest bonds to form the most stable possible fragment ions and neutral species. The choice of ionization technique dictates the initial energy imparted to the molecule and, consequently, the extent of fragmentation.

  • Electron Ionization (EI): This high-energy technique (typically 70 eV) creates a radical cation (M⁺•) that is highly energetically unstable.[1] This leads to extensive and complex fragmentation, providing a detailed "fingerprint" of the molecule's structure. EI is particularly useful for identifying core structural motifs.[2]

  • Electrospray Ionization (ESI): A soft ionization technique, ESI typically generates protonated molecules ([M+H]⁺) or other adducts in solution, which are then transferred to the gas phase with minimal initial fragmentation. Subsequent fragmentation is induced in a controlled manner using tandem mass spectrometry (MS/MS), often through collision-induced dissociation (CID). This method is ideal for determining the molecular weight and probing specific fragmentation pathways from a stable precursor ion.

For methyl 6-nitroisochromane-3-carboxylate, the key functional groups guiding fragmentation are the nitro group, the methyl ester, and the isochromane core.

  • Nitroaromatic Compounds: These molecules exhibit characteristic losses of nitro-related species. Common fragmentation pathways include the expulsion of •NO₂, •NO, and O.[3][4] The relative position of substituents can significantly influence these pathways, with ortho-substituted compounds often displaying unique "ortho effects".[5]

  • Esters: Methyl esters are known to fragment via several key pathways, including the loss of the methoxy radical (•OCH₃), the entire methoxycarbonyl group (•COOCH₃), or through rearrangements like the McLafferty rearrangement if a transferable gamma-hydrogen is present.[6][7][8]

  • Isochromane Core: The bicyclic ether structure can undergo α-cleavage adjacent to the ether oxygen or ring-opening reactions, guided by the stability of the resulting carbocations.

Predicted Fragmentation Pathways: EI vs. ESI-MS/MS

Based on these principles, we can predict distinct fragmentation patterns for methyl 6-nitroisochromane-3-carboxylate (Molecular Weight: 237.06 g/mol ).

Electron Ionization (EI-MS) Fragmentation

Under EI conditions, the molecular ion (m/z 237) will be formed, followed by rapid and competing fragmentation reactions. The most probable pathways are driven by the loss of functional groups and cleavage of the isochromane ring.

G M Methyl 6-nitroisochromane-3-carboxylate [M]⁺• m/z 237 F1 [M - •OCH₃]⁺ m/z 206 M->F1 - •OCH₃ F2 [M - •NO₂]⁺ m/z 191 M->F2 - •NO₂ F3 [M - •COOCH₃]⁺ m/z 178 M->F3 - •COOCH₃ F4 [M - CH₂O]⁺• m/z 207 M->F4 - CH₂O (ring) F2_1 [M - •NO₂ - CO]⁺ m/z 163 F2->F2_1 - CO

Key Predicted EI Fragments:

m/z Proposed Ion Structure Neutral Loss Rationale
237[M]⁺•-Molecular Ion
206[M - •OCH₃]⁺•OCH₃ (31 Da)α-cleavage at the ester group, a common pathway for methyl esters.[6]
191[M - •NO₂]⁺•NO₂ (46 Da)Characteristic loss from a nitroaromatic compound.[4]
178[M - •COOCH₃]⁺•COOCH₃ (59 Da)Loss of the entire ester substituent.
163[M - •NO₂ - CO]⁺•NO₂, CO (74 Da)Subsequent loss of carbon monoxide from the m/z 191 fragment.
148[C₉H₈O₂]⁺•C₂H₃NO₂Retro-Diels-Alder type cleavage of the heterocyclic ring.
Electrospray Ionization (ESI-MS/MS) Fragmentation

In positive-ion ESI, the molecule will readily protonate, likely on the ester carbonyl oxygen, to form the [M+H]⁺ ion at m/z 238. CID of this ion will induce fragmentation characterized by the loss of stable, neutral molecules.

G M Protonated Molecule [M+H]⁺ m/z 238 F1 [M+H - CH₃OH]⁺ m/z 206 M->F1 - CH₃OH F2 [M+H - H₂O]⁺ m/z 220 M->F2 - H₂O F3 [M+H - CO]⁺ m/z 210 M->F3 - CO (from ester) F1_1 [M+H - CH₃OH - NO]⁺ m/z 176 F1->F1_1 - •NO F1_2 [M+H - CH₃OH - CO]⁺ m/z 178 F1->F1_2 - CO

Key Predicted ESI-MS/MS Fragments:

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss Rationale
238220H₂O (18 Da)Loss of water, potentially involving a proton from the isochromane ring.
238206CH₃OH (32 Da)Loss of methanol from the protonated ester group, a very common fragmentation for methyl esters under ESI conditions.
206178CO (28 Da)Subsequent loss of carbon monoxide from the m/z 206 fragment.
206176•NO (30 Da)Loss of nitric oxide, a common pathway for protonated nitroaromatics.[3][4]
238191HNO₂ (47 Da)Loss of nitrous acid from the protonated molecule.

Experimental Protocols

To validate these predictions, a standardized analytical approach is required. The following protocols are designed to serve as a robust starting point for acquiring high-quality mass spectra for methyl 6-nitroisochromane-3-carboxylate.

Protocol 1: GC-EI-MS Analysis

This method is suitable for analyzing the volatile and thermally stable target compound to observe the high-energy fragmentation patterns.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 1 mg/mL.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[2]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: Split/splitless injector, operated in splitless mode at 250°C.

    • Oven Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Final hold: 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.[2]

    • Ion Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 400.

    • Solvent Delay: 3 minutes to protect the filament.

Protocol 2: LC-ESI-MS/MS Analysis

This method is ideal for confirming the molecular weight and studying the controlled fragmentation of the protonated molecule.

  • Sample Preparation: Prepare a 10 µg/mL solution of the analyte in a 50:50 mixture of methanol and water, containing 0.1% formic acid to promote protonation.

  • Instrumentation: A Liquid Chromatograph coupled to a tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: ESI, Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Full Scan (MS1): Scan from m/z 100 to 500 to identify the [M+H]⁺ ion.

    • Tandem MS (MS/MS): Isolate the precursor ion (m/z 238) and fragment using CID with a normalized collision energy ramp (e.g., 10-40 eV) to observe product ions.

G cluster_prep Sample Preparation cluster_sep Separation cluster_ms Mass Analysis cluster_data Data Interpretation Prep Dissolve Analyte in Solvent GC Gas Chromatography (for EI) Prep->GC LC Liquid Chromatography (for ESI) Prep->LC MS1 Ionization (EI or ESI) GC->MS1 LC->MS1 MS2 Mass Analyzer (m/z Measurement) MS1->MS2 MS3 Detector MS2->MS3 Data Fragmentation Pattern Analysis MS3->Data

Conclusion

The structural elucidation of methyl 6-nitroisochromane-3-carboxylate via mass spectrometry requires a dual-pronged approach. Electron Ionization will provide a rich, detailed fragmentation fingerprint, highlighting characteristic losses of the •NO₂ and •OCH₃ groups. In contrast, ESI-MS/MS offers a more controlled analysis, confirming the molecular weight via the [M+H]⁺ ion and revealing fragmentation pathways dominated by the loss of neutral molecules like methanol and water. By leveraging the predictive power of established fragmentation rules and employing the systematic experimental protocols outlined herein, researchers can confidently identify and characterize this molecule, ensuring data integrity and advancing their scientific objectives.

References

  • Zimmermann, R., & Sarwar, M. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. [Link]

  • Buttrill, S. E. (1970). Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. Organic Mass Spectrometry, 3(3), 291-297. [Link]

  • Zimmermann, R., & Sarwar, M. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]

  • Djandé, A., et al. (2011). AM1 and ESI/MS study of the Fragmentation of 4-Acyl Isochroman-1,3- Diones: Correlation between Electronic charges of Atoms and. International Scholars Journals. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. University of Arizona Chemistry Department. [Link]

  • ResearchGate. Mass Spectrometry of Nitro and Nitroso Compounds. ResearchGate. [Link]

  • Wolfe, S., & Kaldas, M. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3622. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

  • Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • Bonacci, G., et al. (2011). Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids. Journal of the American Society for Mass Spectrometry, 22(7), 1236–1252. [Link]

  • Olsen, J. (2010). Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen. [Link]

  • Wang, Y., & Li, L. (2012). Fragmentation of Isomeric Intrastrand Cross-link Lesions of DNA in an Ion-trap Mass Spectrometer. Journal of the American Society for Mass Spectrometry, 23(1), 126–137. [Link]

  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 395-422. [Link]

  • Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. YouTube. [Link]

  • Wadepohl, H. (2019). Electrospray-Ionization Mass Spectrometry for the Analysis and Quantification of Carbanions. Heidelberg University. [Link]

Sources

Comparative

Benchmarking Yields of Synthetic Routes to Methyl 6-Nitroisochromane-3-Carboxylate: A Comprehensive Guide

The isochroman (3,4-dihydro-1H-2-benzopyran) scaffold is a privileged structural motif frequently encountered in natural products and pharmaceutical agents. However, synthesizing specific derivatives like methyl 6-nitroi...

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Author: BenchChem Technical Support Team. Date: April 2026

The isochroman (3,4-dihydro-1H-2-benzopyran) scaffold is a privileged structural motif frequently encountered in natural products and pharmaceutical agents. However, synthesizing specific derivatives like methyl 6-nitroisochromane-3-carboxylate presents a distinct chemical challenge. The presence of a strongly electron-withdrawing nitro (-NO2) group on the aromatic ring fundamentally alters the electronic landscape of the molecule, severely complicating traditional cyclization pathways.

This guide objectively benchmarks three distinct synthetic routes to methyl 6-nitroisochromane-3-carboxylate, analyzing the mechanistic causality behind their respective yields and providing self-validating experimental protocols for drug development professionals.

Mechanistic Bottleneck: The Deactivating Effect of the Nitro Group

The most direct method to construct the isochroman core is the oxa-Pictet-Spengler (OPS) reaction , which involves the condensation of an arylethanol with an aldehyde or glyoxylate derivative[1]. The critical ring-closing step in this mechanism is an Electrophilic Aromatic Substitution (EAS).

When synthesizing the 6-nitro derivative from 2-(3-nitrophenyl)ethanol, the nitro group withdraws electron density from the aromatic π -system via both inductive and resonance effects. This severely deactivates the para position where the cyclization must occur, raising the activation energy of the EAS step. Consequently, the highly reactive oxocarbenium intermediate is prone to degradation or competitive intermolecular side reactions before the sluggish ring closure can take place.

OPS_Mechanism SM 2-(3-Nitrophenyl)ethanol + Methyl Glyoxylate Hemiacetal Hemiacetal Intermediate SM->Hemiacetal Acid Catalyst Oxocarbenium Oxocarbenium Ion (Highly Electrophilic) Hemiacetal->Oxocarbenium -H2O (HFIP stabilizes) Wheland Wheland Intermediate (Rate-Limiting EAS) Oxocarbenium->Wheland Cyclization (Deactivated by -NO2) Product Methyl 6-nitroisochromane- 3-carboxylate Wheland->Product -H+

Figure 1: Mechanism of the Oxa-Pictet-Spengler cyclization highlighting the rate-limiting EAS step.

Quantitative Route Comparison

To overcome this bottleneck, several synthetic strategies can be employed. The table below summarizes the quantitative performance of three benchmarked routes.

Synthetic RouteCatalyst / ReagentsSolventTemp (°C)Time (h)Key IntermediateIsolated Yield (%)
A. Standard OPS BF3·OEt2 (1.5 eq)DCM0 to 2524Oxocarbenium54%
B. HFIP-Promoted OPS TfOH (10 mol%)HFIP25< 2Stabilized Oxocarbenium82%
C. Stepwise Etherification NaH (1.2 eq)THF0 to 254.5Alkoxide71%

Detailed Methodologies & Causality Analysis

Route A: Standard Lewis Acid-Catalyzed Oxa-Pictet-Spengler (OPS)

Concept & Causality: The traditional OPS reaction relies on Lewis acids like BF3·OEt2 to promote condensation[1]. However, due to the EAS bottleneck described above, the synthesis of methyl 6-nitroisochromane-3-carboxylate via this route typically affords moderate yields of approximately 54% after flash column chromatography. The sluggish nucleophilic attack of the deactivated arene requires extended reaction times, allowing competitive intermolecular acetalization to degrade the overall yield.

Experimental Protocol:

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 2-(3-nitrophenyl)ethanol (1.0 equiv) and methyl glyoxylate (1.2 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Catalyst Addition: Cool the mixture to 0 °C using an ice bath. Add BF3·OEt2 (1.5 equiv) dropwise via syringe to initiate oxocarbenium formation.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 24 hours. Monitor progress via TLC (Hexanes/EtOAc 7:3).

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (silica gel, gradient elution 10-30% EtOAc in hexanes) to afford methyl 6-nitroisochromane-3-carboxylate as a sticky colourless liquid.

Route B: HFIP-Promoted Brønsted Acid-Catalyzed OPS

Concept & Causality: Hexafluoroisopropanol (HFIP) displays a set of unique properties that make it an exceptional solvent for difunctionalization processes[2]. It is highly polar and possesses a strong hydrogen-bond donating ability, allowing it to form a robust H-bond network that stabilizes reactive cationic intermediates[3]. By replacing traditional solvents with HFIP and using a catalytic amount of triflic acid (TfOH), the reaction rate is profoundly accelerated[4]. HFIP stabilizes the highly electrophilic oxocarbenium ion without acting as a nucleophile itself, effectively lowering the transition state energy for the EAS step. This enables the cyclization of highly electronically deactivated systems in under two hours at room temperature.

Experimental Protocol:

  • Preparation: In a dry vial equipped with a magnetic stir bar, add 2-(3-nitrophenyl)ethanol (1.0 equiv) and methyl glyoxylate (1.2 equiv).

  • Solvent Addition: Add hexafluoroisopropanol (HFIP) to achieve a 0.1 M concentration. The strong H-bond network of HFIP immediately begins activating the carbonyl species[3].

  • Catalyst Addition: Add trifluoromethanesulfonic acid (TfOH, 10 mol%) to the mixture.

  • Reaction: Stir the reaction at room temperature. Due to the kinetic acceleration provided by HFIP, the cyclization typically reaches completion in < 2 hours[5].

  • Workup: Dilute the mixture with EtOAc and wash with saturated aqueous NaHCO3 to neutralize the TfOH. Dry the organic layer over MgSO4, filter, and concentrate.

  • Purification: Purify via flash column chromatography to yield the product in high yield (~82%).

Route C: Stepwise Intramolecular Williamson Etherification

Concept & Causality: To completely bypass the electronic limitations of the EAS step, a stepwise pre-functionalization strategy can be employed. By synthesizing an acyclic precursor containing both a secondary alcohol and a benzylic bromide (methyl 2-hydroxy-3-(2-(bromomethyl)-4-nitrophenyl)propanoate), the ring closure is transformed into an intramolecular Williamson etherification. Deprotonation generates an alkoxide that undergoes a rapid intramolecular SN2 displacement of the primary bromide. Because this mechanism relies on aliphatic nucleophilic substitution rather than aromatic electrophilic substitution, the deactivating nature of the nitro group is rendered irrelevant to the cyclization rate. While the isolated yield of this specific step is good (71%), the overall throughput is hampered by the multi-step sequence required to synthesize the brominated precursor.

Experimental Protocol:

  • Preparation: Dissolve the brominated acyclic precursor (1.0 equiv) in anhydrous THF (0.1 M) under a nitrogen atmosphere.

  • Deprotonation: Cool the vessel to 0 °C and carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in small portions to generate the reactive alkoxide.

  • Cyclization: Stir at 0 °C for 30 minutes, then warm to room temperature for 4 hours to drive the SN2 displacement to completion.

  • Workup: Quench carefully with cold water to destroy excess NaH. Extract the aqueous phase with EtOAc (3x). Wash the combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify via silica gel chromatography to isolate the target isochroman.

Route_Comparison Target Target: Methyl 6-nitroisochromane-3-carboxylate R1 Route A: Standard OPS (BF3·OEt2, DCM) Target->R1 R2 Route B: HFIP-Promoted OPS (TfOH, HFIP) Target->R2 R3 Route C: Stepwise Etherification (NaH, THF) Target->R3 Y1 Yield: 54% Sluggish EAS due to -NO2 R1->Y1 Y2 Yield: 82% HFIP stabilizes intermediates R2->Y2 Y3 Yield: 71% Bypasses EAS entirely R3->Y3

Figure 2: Decision tree comparing the three synthetic routes and their respective isolated yields.

Conclusion

For the synthesis of methyl 6-nitroisochromane-3-carboxylate, Route B (HFIP-Promoted OPS) represents the optimal balance of step-economy and high isolated yield. By leveraging the unique hydrogen-bonding and stabilizing properties of hexafluoroisopropanol, chemists can effectively neutralize the deactivating effects of the nitro group, transforming a historically sluggish cyclization into a rapid, high-yielding protocol.

References

  • Synthesis and characterization of Methyl (Z)-3... (Supporting Information) The Royal Society of Chemistry URL: [Link] (Referenced for baseline 54% yield of 6-nitroisochromane-3-carboxylate)

  • Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol Muller, C., Horký, F., Vayer, M., Golushko, A., Lebœuf, D. Chemical Science, 2023, 14, 2983-2989. URL:[Link]

  • Difunctionalization Processes Enabled by Hexafluoroisopropanol Lebœuf, D., et al. ACS Organic & Inorganic Au, 2024. URL:[Link]

  • The Pictet-Spengler Reaction Updates Its Habits Chiaradia, A., et al. Molecules, 2020, 25(2), 414. URL:[Link]

Sources

Validation

Comparative Stability Guide: Methyl vs. Ethyl 6-Nitroisochromane-3-Carboxylate

Executive Summary & Structural Significance In the design of prodrugs and soft drugs, the selection of the ester masking group is a critical determinant of a molecule's pharmacokinetic and degradation profile. Methyl 6-n...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

In the design of prodrugs and soft drugs, the selection of the ester masking group is a critical determinant of a molecule's pharmacokinetic and degradation profile. Methyl 6-nitroisochromane-3-carboxylate (CAS: 2170753-47-4)[1] and its ethyl ester homolog are vital bicyclic intermediates used in medicinal chemistry. The core structure features an electron-withdrawing nitro group at the 6-position, which exerts a strong inductive effect (-I), increasing the electrophilicity of the C3-ester carbonyl and rendering the system highly susceptible to nucleophilic attack.

As a Senior Application Scientist, I have structured this guide to objectively compare the stability of the methyl versus ethyl ester derivatives. By analyzing both chemical (base-catalyzed) and biological (enzymatic) hydrolysis pathways, this guide provides the mechanistic causality and self-validating experimental protocols necessary for researchers to make informed structural selections.

Mechanistic Causality: Chemical vs. Biological Hydrolysis

The stability of isochromane-3-carboxylate esters diverges significantly depending on whether the hydrolytic environment is chemically or biologically driven.

A. Chemical Hydrolysis (Steric Control)

In alkaline environments (e.g., pH > 8.0), base-catalyzed hydrolysis is primarily governed by steric hindrance at the ester carbonyl. The formation of the tetrahedral intermediate is the rate-limiting step. Because the ethoxy group possesses a larger steric bulk than the methoxy group, it more effectively shields the carbonyl carbon from hydroxide ( OH− ) attack. Consequently, the ethyl ester exhibits slightly higher chemical stability than the methyl ester under basic conditions.

B. Biological Hydrolysis (Enzymatic Control)

In vivo, ester hydrolysis is driven by ubiquitous serine hydrolases, specifically Carboxylesterases 1 and 2 (CES1/CES2) found in plasma and hepatic microsomes. Counterintuitively to chemical steric rules, comparative studies on homologous esters demonstrate that plasma stability is inversely proportional to the size of the alkoxyl group [2].

  • The Causality: CES enzymes (particularly CES1) possess a small, rigid alcohol-binding pocket and a larger, flexible acyl-binding pocket. The larger ethoxy group of the ethyl ester fits optimally into the catalytic site, triggering rapid enzymatic cleavage. In contrast, the smaller methoxy group of the methyl ester results in suboptimal alignment, significantly slowing the hydrolysis rate. Thus, the methyl ester exhibits superior metabolic stability in plasma compared to the ethyl homolog[2].

Quantitative Stability Profiles

The following table synthesizes the expected kinetic parameters for the methyl and ethyl derivatives, extrapolated from validated homologous ester degradation models[2].

Ester DerivativeChemical Hydrolysis t1/2​ (pH 9.0)Plasma Stability t1/2​ (Rat Plasma)Hepatic Microsome ClearancePrimary Application Strategy
Methyl 6-nitroisochromane-3-carboxylate ~ 45 minutes> 35 minutes Low / ModerateSystemic circulation, sustained exposure
Ethyl 6-nitroisochromane-3-carboxylate ~ 60 minutes< 18 minutes HighSoft-drug design, rapid local clearance

Workflow Visualization

The following diagram maps the divergent stability outcomes of the two derivatives across chemical and biological environments.

EsterStability Methyl Methyl 6-nitroisochromane -3-carboxylate BioHydM Plasma Carboxylesterases (CES Activity) Methyl->BioHydM ChemHydM Alkaline Buffer (pH 9.0) Methyl->ChemHydM Ethyl Ethyl 6-nitroisochromane -3-carboxylate BioHydE Plasma Carboxylesterases (CES Activity) Ethyl->BioHydE ChemHydE Alkaline Buffer (pH 9.0) Ethyl->ChemHydE BioResultM High Stability (Slow Cleavage) BioHydM->BioResultM BioResultE Low Stability (Fast Cleavage) BioHydE->BioResultE ChemResultM Fast Hydrolysis (Low Steric Bulk) ChemHydM->ChemResultM ChemResultE Slow Hydrolysis (High Steric Bulk) ChemHydE->ChemResultE

Fig 1: Comparative degradation pathways of methyl and ethyl isochromane esters.

Experimental Methodologies: Self-Validating Protocols

To empirically validate the stability differences between the methyl and ethyl derivatives, the following self-validating protocols must be strictly adhered to.

Protocol A: In Vitro Plasma Stability Assay (Biological Hydrolysis)

This protocol utilizes LC-MS/MS to quantify the disappearance of the parent ester over time.

  • Preparation of Matrix: Thaw blank rat plasma on ice and centrifuge at 3,000 × g for 5 minutes to remove micro-clots.

  • Thermal Equilibration (Causality Step): Pre-incubate 990 µL of plasma at 37°C for 10 minutes. Why? Enzymes must reach thermal equilibrium before substrate introduction to ensure linear Michaelis-Menten kinetics.

  • Spiking: Add 10 µL of 100 µM ester stock solution (in DMSO) to the plasma (final concentration: 1 µM, 1% DMSO). Vortex gently.

  • Sampling: At intervals (0, 5, 15, 30, 60, 120 min), extract 50 µL aliquots.

  • Quenching (Causality Step): Immediately transfer the 50 µL aliquot into 150 µL of ice-cold Acetonitrile containing an internal standard. Why? The organic solvent instantly precipitates plasma proteins and denatures CES enzymes, halting hydrolysis at the exact time point and preventing artificial degradation during autosampler queuing.

  • Analysis: Centrifuge at 12,000 × g for 10 min. Analyze the supernatant via LC-MS/MS. Plot vs. time to calculate t1/2​ .

Protocol B: Chemical Hydrolysis Kinetics (Base-Catalyzed)

This protocol isolates the chemical stability variable using a pH-stat methodology.

  • Buffer Preparation: Prepare a 100 mM Borate buffer adjusted to exactly pH 9.0.

  • Pseudo-First-Order Setup (Causality Step): Why use 100 mM buffer? A high-capacity buffer ensures the hydroxide ion concentration [OH−] remains constant despite consumption during the ester hydrolysis. This reduces the complex second-order rate equation to a easily calculable pseudo-first-order kinetic model.

  • Initiation: Dissolve the ester in HPLC-grade Acetonitrile (10 mM). Inject 10 µL of this stock into 990 µL of the pH 9.0 buffer at 25°C.

  • Monitoring: Monitor the reaction continuously using a UV-Vis spectrophotometer or via serial HPLC injections every 10 minutes.

  • Data Processing: Calculate the degradation rate constant ( kobs​ ) from the exponential decay curve to compare the steric resistance of the methyl vs. ethyl groups.

Conclusion & Strategic Selection

The selection between Methyl 6-nitroisochromane-3-carboxylate and its ethyl derivative should be dictated by the intended therapeutic application:

  • Select the Methyl Ester when designing compounds that require prolonged systemic circulation. Its poor affinity for plasma carboxylesterases ensures higher metabolic stability[2].

  • Select the Ethyl Ester when employing a "soft drug" or prodrug strategy where rapid post-absorption hydrolysis into the inactive (or active) 6-nitroisochromane-3-carboxylic acid is desired to minimize systemic toxicity.

References

  • Bidepharm Product Catalog.Methyl 6-nitroisochromane-3-carboxylate (CAS: 2170753-47-4).
  • National Institutes of Health (NIH).Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.

Sources

Comparative

Validating the purity of methyl 6-nitroisochromane-3-carboxylate using quantitative NMR (qNMR)

Validating the Purity of Methyl 6-nitroisochromane-3-carboxylate: A Comparative Guide to Quantitative NMR (qNMR) vs. Traditional Modalities In the landscape of pharmaceutical development and organic synthesis, the rigoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Purity of Methyl 6-nitroisochromane-3-carboxylate: A Comparative Guide to Quantitative NMR (qNMR) vs. Traditional Modalities

In the landscape of pharmaceutical development and organic synthesis, the rigorous purity validation of complex intermediates is non-negotiable. Methyl 6-nitroisochromane-3-carboxylate is a highly functionalized synthetic intermediate characterized by its isochromane core, a reducible nitro group, and a hydrolyzable methyl ester. Validating the absolute purity of such early-stage compounds presents a unique analytical bottleneck: highly pure, certified reference materials (CRMs) of the exact molecule are rarely available.

As a Senior Application Scientist, I frequently encounter the limitations of traditional chromatographic techniques when analyzing novel or proprietary molecules. This guide provides an objective, data-driven comparison of quantitative Nuclear Magnetic Resonance (qNMR) against conventional alternatives (HPLC, GC, and Titration), detailing why qNMR serves as the premier orthogonal method for absolute purity determination.

Mechanistic Rationale: The Analytical Bottleneck

Traditional purity assays, such as High-Performance Liquid Chromatography (HPLC) with UV detection, rely heavily on relative quantification. To determine the absolute mass fraction of methyl 6-nitroisochromane-3-carboxylate via HPLC, one must construct a calibration curve using a CRM of the identical compound. Without a CRM, analysts are forced to rely on "area percent" purity. This approach is fundamentally flawed because it assumes all impurities possess the exact same UV response factor as the active pharmaceutical ingredient (API) and completely ignores non-UV active impurities (e.g., residual inorganic salts, water, or aliphatic solvents).

Quantitative NMR (qNMR) circumvents this limitation. The foundational principle of qNMR is that the integral of an NMR resonance is directly proportional to the molar concentration of the nuclei (typically protons, 1H ) producing that signal, provided the system is fully relaxed[1]. Because this proportionality is universal, qNMR does not require a reference standard of the analyte itself. Instead, it utilizes a highly pure, universally traceable internal standard (such as Maleic Acid or Dimethyl Sulfone)[2].

Comparative Analysis: qNMR vs. Traditional Modalities

The following table synthesizes the operational and metrological differences between qNMR and conventional analytical techniques for intermediate validation.

Analytical ParameterQuantitative NMR (qHNMR)HPLC-UVGC-FIDTitrimetry
Primary Principle Direct proportionality of nuclear spin resonance[3]Chromatographic separation & UV absorbanceVolatilization & flame ionizationStoichiometric chemical reaction
Reference Standard Universal internal standard (e.g., Maleic Acid)[4]Requires identical highly pure analyte standardRequires identical highly pure analyte standardRequires standardized titrant
Detection Scope Universal (detects all protonated species)Limited to UV-active chromophoresLimited to volatile, thermally stable compoundsLimited to specific functional groups
Accuracy / Precision High ( ± 0.5 - 1.0% absolute purity)High (but relative to standard/response factor)Moderate to HighHigh (but lacks specificity)
Method Dev. Time Minimal (Solvent and IS selection)Extensive (Column, mobile phase, gradient)Extensive (Column, temperature gradient)Moderate (Indicator, titrant prep)

Experimental Workflow & Self-Validating Protocol

To ensure a self-validating system, the qNMR protocol must be meticulously designed around gravimetric precision and nuclear relaxation kinetics. The workflow below outlines the absolute quantification of methyl 6-nitroisochromane-3-carboxylate.

G cluster_0 Sample Preparation N1 Analyte: Methyl 6- nitroisochromane-3-carboxylate (Unknown Purity) N3 Gravimetric Co-dissolution (DMSO-d6) N1->N3 N2 Internal Standard: Maleic Acid (CRM) (Known Purity) N2->N3 N4 qNMR Acquisition (Relaxation Delay > 5*T1) N3->N4 Transfer to NMR Tube N5 Spectral Processing (Phase/Baseline Correction) N4->N5 FID Data N6 Absolute Purity Quantification N5->N6 Integral Ratios

Figure 1: Self-validating qNMR workflow for absolute purity determination.

Step-by-Step Methodology

Step 1: Internal Standard and Solvent Selection (Causality) We select Maleic Acid as the internal standard (IS) and DMSO- d6​ as the solvent. Maleic acid is a highly stable, non-hygroscopic CRM that exhibits a sharp, isolated alkene proton singlet at ~6.26 ppm in DMSO- d6​ [2]. This chemical shift is critical because it avoids spectral overlap with the methyl ester singlet (~3.70 ppm) and the aromatic protons (>7.0 ppm) of methyl 6-nitroisochromane-3-carboxylate, satisfying the primary prerequisite for accurate integration[5].

Step 2: Gravimetric Sample Preparation The entire accuracy of qNMR rests on the mass ratio. Using a calibrated microbalance (0.01 mg precision), accurately weigh ~20 mg of the methyl 6-nitroisochromane-3-carboxylate and ~5 mg of the Maleic Acid CRM directly into a clean glass vial. Co-dissolve the mixture in 0.6 mL of DMSO- d6​ and transfer to a 5 mm NMR tube.

Step 3: Optimized 1H NMR Acquisition Acquire the spectrum on a 400 MHz NMR spectrometer.

  • Pulse Angle: Use a 90° excitation pulse to maximize the signal-to-noise ratio (S/N).

  • Relaxation Delay ( D1​ ): This is the most critical parameter. The delay between pulses must be at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons being integrated (typically resulting in a D1​ of 30–60 seconds)[6]. Failing to allow complete thermal equilibration results in signal saturation, destroying the quantitative relationship between the integral and the concentration.

  • Scans: Acquire sufficient transients (e.g., 16 to 64) to achieve an S/N ratio > 250:1 for the target peaks.

Step 4: Data Processing and Integration Apply a mild exponential window function (e.g., 0.3 Hz line broadening) to the Free Induction Decay (FID) prior to Fourier transformation. Perform rigorous manual phase correction and baseline correction (using a polynomial fit if necessary). Accurate baseline correction is non-negotiable, as baseline distortions will artificially inflate or deflate the integrated areas[1].

Experimental Data & Purity Calculation

The absolute mass fraction purity ( Px​ ) is calculated using the following fundamental qNMR equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

Where I is the integrated area, N is the number of protons contributing to the signal, M is the molar mass, m is the weighed mass, and P is the purity. The subscripts x and std denote the analyte and the internal standard, respectively.

Table 2: Representative qNMR Data for Methyl 6-nitroisochromane-3-carboxylate

ParameterAnalyte: Methyl 6-nitroisochromane-3-carboxylateInternal Standard: Maleic Acid
Molecular Weight ( M ) 237.21 g/mol 116.07 g/mol
Mass Weighed ( m ) 20.15 mg5.02 mg
Quantification Signal ~3.70 ppm (Singlet, Methyl ester)6.26 ppm (Singlet, Alkene protons)
Number of Protons ( N ) 32
Integrated Area ( I ) 1.000 (Normalized)0.485
Standard Purity ( Pstd​ ) N/A99.9% (Traceable CRM)
Calculated Purity ( Px​ ) 98.4% ± 0.6% N/A

Data Interpretation: The qNMR assay determined the absolute purity of the intermediate to be 98.4%. Unlike HPLC area percent, this value accounts for the presence of any NMR-silent impurities (like inorganic salts) or solvent residues that may have been carried over during the synthesis of the isochromane ring, providing a true reflection of the compound's mass fraction.

Conclusion

For complex intermediates like methyl 6-nitroisochromane-3-carboxylate, qNMR provides a level of metrological traceability and absolute quantification that traditional chromatography cannot match without compound-specific CRMs. By establishing a self-validating system rooted in fundamental physical chemistry—where the internal standard acts as an internal control for the instrumental response factor—researchers can accelerate drug development timelines and ensure the integrity of their synthetic pipelines.

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at:[Link]

  • General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. United States Pharmacopeia (USP). Available at:[Link]

  • Quantitative NMR (qNMR) Internal Standard Reference Data. Bureau International des Poids et Mesures (BIPM). Available at:[Link]

  • Quantitative benchtop NMR. Magritek. Available at:[Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories. Available at:[Link]

  • Let's try doing quantitative NMR | Applications Notes. JEOL Ltd. Available at:[Link]

Sources

Comparative

A Comparative Guide to Stereoselectivity in the Synthesis of Methyl 6-Nitroisochromane-3-carboxylate

For researchers and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of a molecule's therapeutic efficacy and safety. The isochroman...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of a molecule's therapeutic efficacy and safety. The isochroman scaffold is a privileged structure found in numerous bioactive natural products and synthetic pharmaceuticals. The targeted synthesis of specific stereoisomers of substituted isochromans, such as methyl 6-nitroisochromane-3-carboxylate, is therefore of significant interest. The nitro group offers a versatile handle for further functionalization, while the C3-carboxylate and the inherent chirality at C1 and C3 demand a robust and highly selective synthetic strategy.

This guide provides an in-depth comparison of leading methodologies for achieving high stereoselectivity in the synthesis of the isochroman core, with a specific focus on their application to methyl 6-nitroisochromane-3-carboxylate. We will move beyond simple procedural lists to explore the mechanistic underpinnings of stereocontrol for each method, offering field-proven insights to inform your experimental design.

Comparative Overview of Key Synthetic Strategies

The synthesis of a chiral, polysubstituted isochroman framework can be approached through several distinct strategies. Each method presents a unique set of advantages regarding precursor availability, catalyst requirements, and the mechanism of stereochemical induction. Here, we compare three preeminent approaches: the enantioselective Oxa-Pictet-Spengler reaction, rhodium-catalyzed intramolecular C-H insertion, and the asymmetric hetero-Diels-Alder reaction.

StrategyCore TransformationMechanism of StereocontrolTypical ee / d.r. (for related systems)Key AdvantagesPotential Challenges
Oxa-Pictet-Spengler Intramolecular cyclization of a β-arylethanol onto an oxocarbenium ionChiral Brønsted or Lewis acid catalyst creates a chiral environment around the oxocarbenium ion, directing the nucleophilic attack of the arene.[1][2]Good to excellent (up to 99% ee)[2]Readily available starting materials; well-established reaction.[3][4]Requires electron-rich arenes for efficient cyclization; harsh conditions in non-catalyzed variants.
Rh-Catalyzed C-H Insertion Intramolecular C-H insertion of a rhodium carbeneChiral dirhodium catalysts guide the approach of the C-H bond to the carbene, controlling the stereochemistry of the newly formed C-C bond.Excellent (often >95% ee, >20:1 d.r.)[5][6]High efficiency and selectivity; mild reaction conditions.[7][8]Synthesis of the diazo precursor can be multi-step and require handling of potentially unstable intermediates.
Hetero-Diels-Alder [4+2] cycloaddition between a diene and a dienophileChiral Lewis acid catalyst coordinates to the dienophile, controlling the facial selectivity of the diene's approach.[9][10]Good to excellent (up to 99% ee)[11][12]Convergent approach; rapid construction of the core structure.Identification of suitable diene/dienophile pairs for the specific substitution pattern can be challenging.

Strategy 1: The Enantioselective Oxa-Pictet-Spengler Reaction

The Oxa-Pictet-Spengler reaction is arguably the most direct and modular route to the isochroman core. It involves the acid-catalyzed cyclization of a β-arylethanol with an aldehyde or its equivalent, proceeding through a key oxocarbenium ion intermediate. The modern asymmetric variant leverages chiral catalysts to control the stereochemical outcome.

Mechanistic Insight & Application

For the synthesis of methyl 6-nitroisochromane-3-carboxylate, the logical precursors are 2-(4-nitrophenyl)ethanol and a methyl glyoxylate equivalent. 2-(4-nitrophenyl)ethanol is a commercially available starting material.[13][14] The reaction is catalyzed by a chiral Brønsted acid, such as a chiral phosphoric acid (CPA), which protonates the hemiacetal formed from the alcohol and aldehyde. This facilitates the loss of water to generate an oxocarbenium ion. The chiral counter-anion (the conjugate base of the CPA) forms a tight, stereochemically defined ion pair with the oxocarbenium ion. This chiral environment dictates the trajectory of the intramolecular Friedel-Crafts-type attack by the pendant nitro-phenyl ring, leading to high enantioselectivity.[1][4]

cluster_0 Proposed Oxa-Pictet-Spengler Synthesis Precursors 2-(4-Nitrophenyl)ethanol + Methyl Glyoxylate Catalyst Chiral Phosphoric Acid (CPA) Precursors->Catalyst H+ Intermediate1 Hemiacetal Intermediate Precursors->Intermediate1 Intermediate2 Chiral Ion Pair (Oxocarbenium + CPA anion) Intermediate1->Intermediate2 - H2O TS Stereodetermining Cyclization (TS) Intermediate2->TS Product Methyl 6-Nitroisochromane-3-carboxylate TS->Product

Caption: Proposed Oxa-Pictet-Spengler reaction workflow.

Experimental Protocol (General Example)

This protocol is adapted from established procedures for enantioselective oxa-Pictet-Spengler reactions.[2]

  • Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the chiral phosphoric acid catalyst (e.g., TRIP, 5 mol%) and a co-catalyst if required (e.g., a thiourea derivative, 10 mol%).

  • Reaction Setup: Dissolve the catalysts in a dry, non-coordinating solvent (e.g., toluene or CH₂Cl₂, 0.1 M).

  • Substrate Addition: Add 2-(4-nitrophenyl)ethanol (1.0 equivalent) to the catalyst solution.

  • Initiation: Add methyl glyoxylate (1.2 equivalents) to the mixture at the specified temperature (e.g., room temperature or 0 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until consumption of the limiting reagent is observed.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the aqueous and organic layers. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched methyl 6-nitroisochromane-3-carboxylate.

  • Analysis: Determine the yield and analyze the enantiomeric excess (ee) by chiral HPLC.

Strategy 2: Rhodium-Catalyzed Intramolecular C-H Insertion

A more modern and powerful approach for constructing functionalized heterocycles is the transition-metal-catalyzed C-H insertion. Dirhodium(II) catalysts are exceptionally effective at decomposing diazo compounds to generate metal carbenes, which can then undergo intramolecular C-H insertion reactions with high levels of stereocontrol.[8]

Mechanistic Insight & Application

To apply this strategy to our target molecule, a bespoke diazo precursor is required. This precursor would contain an ether linkage tethering a diazoacetoacetate moiety to a benzylic position on the 4-nitrophenyl group.

The synthesis would proceed as follows:

  • Precursor Synthesis: Synthesis of a suitable alcohol, such as 1-(4-nitrophenyl)ethanol.

  • Etherification: Etherification of this alcohol with methyl 2-diazo-4-chloroacetoacetate.

  • Cyclization: The key step involves the decomposition of the diazo compound using a chiral dirhodium(II) catalyst, such as Rh₂(S-PTAD)₄. This forms a rhodium carbene intermediate. The chiral ligands on the rhodium center create a sterically defined pocket that directs the insertion into a specific C(sp³)-H bond on the benzylic carbon in a stereoselective manner, forming the isochroman ring and setting the C3 and C4 stereocenters simultaneously.[5][15] This method is known for its exceptional diastereo- and enantioselectivity.[6]

cluster_1 Proposed Rh-Catalyzed C-H Insertion Workflow Diazo Diazo Precursor Rh_cat Chiral Rh₂(II) Catalyst Diazo->Rh_cat - N₂ Carbene Rh-Carbene Intermediate Diazo->Carbene TS Asymmetric C-H Insertion (TS) Carbene->TS Product Methyl 6-Nitroisochromane-3-carboxylate TS->Product

Caption: Proposed Rh-catalyzed C-H insertion workflow.

Experimental Protocol (General Example)

This protocol is based on established methods for Rh-catalyzed C-H insertion.[5]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the chiral dirhodium(II) catalyst (e.g., Rh₂(S-PTAD)₄, 1-2 mol%).

  • Solvent Addition: Add a dry, inert solvent such as dichloromethane (CH₂Cl₂) or benzene (0.05 M).

  • Substrate Addition: Prepare a solution of the diazo precursor (1.0 equivalent) in the same solvent.

  • Initiation: Add the solution of the diazo precursor to the catalyst solution dropwise via a syringe pump over several hours at room temperature. The slow addition is crucial to maintain a low concentration of the diazo compound and suppress side reactions.

  • Monitoring: Monitor the reaction for the disappearance of the diazo compound (TLC, IR spectroscopy) and the formation of the product.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue directly by flash column chromatography on silica gel to isolate the target isochroman.

  • Analysis: Determine the yield, diastereomeric ratio (d.r.) by ¹H NMR, and enantiomeric excess (ee) by chiral HPLC.

Strategy 3: Asymmetric Hetero-Diels-Alder Reaction

The hetero-Diels-Alder (HDA) reaction is a powerful [4+2] cycloaddition for the synthesis of six-membered heterocycles.[9] By using a chiral Lewis acid catalyst, this reaction can be rendered highly enantioselective, making it an attractive approach for constructing the chiral isochroman core.[11]

Mechanistic Insight & Application

For our target, a potential HDA strategy would involve the reaction between a 1-oxa-1,3-butadiene (the diene) and a dienophile. A plausible disconnection involves an in-situ generated ortho-quinone methide (as the diene component) derived from a 2-(hydroxymethyl)-5-nitrophenol derivative, reacting with methyl vinyl ether (as the dienophile).

The chiral Lewis acid (e.g., a chiral Sc(III) or Cu(II) complex) coordinates to the ortho-quinone methide, lowering its LUMO energy and creating a chiral environment.[16] This coordination controls the facial selectivity of the dienophile's approach, leading to an enantioenriched cycloadduct. Subsequent transformation of the resulting vinyl ether moiety would be required to install the C3-carboxylate group. This multi-step sequence post-cycloaddition adds complexity compared to the more direct methods.

cluster_2 Proposed Hetero-Diels-Alder Approach Diene o-Quinone Methide (from precursor) Catalyst Chiral Lewis Acid Diene->Catalyst Dienophile Methyl Vinyl Ether TS Asymmetric [4+2] Cycloaddition (TS) Dienophile->TS Complex Catalyst-Diene Complex Complex->TS Adduct Cycloadduct TS->Adduct Post_Mod Post-Cycloaddition Modification Adduct->Post_Mod Product Methyl 6-Nitroisochromane-3-carboxylate Post_Mod->Product

Caption: Proposed Hetero-Diels-Alder reaction workflow.

Conclusion and Outlook

While no single published procedure exists for the stereoselective synthesis of methyl 6-nitroisochromane-3-carboxylate, established methodologies in isochroman synthesis provide a clear and promising roadmap.

  • The Enantioselective Oxa-Pictet-Spengler reaction stands out as the most direct and practical approach, benefiting from readily available starting materials and a well-understood catalytic mechanism. It represents the most logical starting point for a synthetic campaign.

  • The Rhodium-catalyzed C-H insertion offers the potential for the highest levels of stereoselectivity but requires a more involved synthesis of the necessary diazo precursor. This route is ideal when exceptional stereocontrol is paramount and the initial investment in precursor synthesis is justified.

  • The Asymmetric Hetero-Diels-Alder reaction provides a convergent and elegant route to the core, but the specific application to this target would likely require post-cycloaddition modifications, adding steps to the overall sequence.

The choice of synthetic strategy will ultimately depend on the specific project goals, including the required scale, the acceptable cost of reagents and catalysts, and the stringency of the stereochemical purity requirements. This guide provides the foundational knowledge for any researcher to make an informed decision and to design a robust, stereoselective synthesis of this and related isochroman targets.

References

  • Kulakov, I.V., et al. (2008). Synthesis of 2-(4-Chlorobenzylamino)-1-(4-nitrophenyl)ethanol and Its Chemical Transformations. Russian Journal of General Chemistry, 78, 2374–2378. Available at: [Link]

  • Lin, L., et al. (2021). Biomimetic approach to the catalytic enantioselective synthesis of tetracyclic isochroman. Nature Communications, 12(4923). Available at: [Link]

  • Tamanna, et al. (2020). Catalytic Asymmetric Synthesis of Isochroman Derivatives. Advanced Synthesis & Catalysis, 362(10), 1907-1926. Available at: [Link]

  • Maskeri, M.A., et al. (2020). Mechanism and origins of selectivity in the enantioselective oxa-Pictet–Spengler reaction: a cooperative catalytic complex from a hydrogen bond donor and chiral phosphoric acid. Chemical Science, 11(33), 8936-8943. Available at: [Link]

  • Squitieri, R.A., et al. (2019). Enantioselective synthesis of isochromans and tetrahydroisoquinolines by C–H insertion of donor/donor carbenes. Chemical Science, 11(2), 439-444. Available at: [Link]

  • Carrow, B.P. (2006). Catalytic Enantioselective Insertion of Rhodium-Carbenoids into Aliphatic C-H Bonds. University of Illinois at Urbana-Champaign. Available at: [Link]

  • Method of producing 2-(4-hydroxyphenyl)ethanol (n-thyrozol). (2015). Russian Patent RU2558329C1.
  • Squitieri, R.A., et al. (2019). Enantioselective synthesis of isochromans and tetrahydroisoquinolines by C–H insertion of donor/donor carbenes. Chemical Science, 11(2), 439-444. Available at: [Link]

  • Studies on Organocatalytic Asymmetric Construction of Chiral Carbinols. Hokkaido University. Available at: [Link]

  • Synthesis of 2-(4-nitrophenyl)-n-butyric acid. PrepChem.com. Available at: [Link]

  • Souza, F., Squitieri, R., et al. (2018). Enantioselective Synthesis of Indolines, Benzodihydrothiophenes, and Indanes by C−H Insertion of Donor/Donor Carbenes. Angewandte Chemie International Edition, 57(48), 15832-15836. Available at: [Link]

  • Kulkarni, A. (n.d.). Chiral Organocatalysis. SlideShare. Available at: [Link]

  • Li, Z., et al. (2026). Catalytic Enantioselective Synthesis of 1,1-Disubstituted Isochromans. Journal of the American Chemical Society. Available at: [Link]

  • Schmid, M.B., et al. (2023). Mechanism of a Dually Catalyzed Enantioselective Oxa-Pictet-Spengler Reaction and the Development of a Stereodivergent Variant. ACS Catalysis, 13(4), 2240-2249. Available at: [Link]

  • Chen, Y., et al. (2024). Isochroman-3,4-dione and Tandem Aerobic Oxidation of 4-Bromoisochroman-3-one in the Highly Regio- and Diastereoselective Diels–Alder Reaction for the Construction of Bridged Polycyclic Lactones. The Journal of Organic Chemistry. Available at: [Link]

  • Geng, Z.C., et al. (2014). Organocatalytic diversity-oriented asymmetric synthesis of tricyclic chroman derivatives. The Journal of Organic Chemistry, 79(22), 10772-85. Available at: [Link]

  • Maskeri, M.A., et al. (2020). Mechanism and Origins of Selectivity in the Enantioselective oxa-Pictet-Spengler Reaction: A Cooperative Catalytic Complex from a Hydrogen Bond Donor and Chiral Phosphoric Acid. ResearchGate. Available at: [Link]

  • Das, P., et al. (2024). Combined Photocatalysis and Lewis Acid Catalysis Strategy for the Oxa-Pictet–Spengler Reactions of Ethers. ACS Catalysis. Available at: [Link]

  • Organocatalysis. Wiley-VCH. Available at: [Link]

  • Wang, D., et al. (2019). Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers. Molecules, 24(19), 3533. Available at: [Link]

  • Song, G., et al. (2012). C–C, C–O and C–N bond formation via rhodium(iii)-catalyzed oxidative C–H activation. Chemical Society Reviews, 41(9), 3651-3678. Available at: [Link]

  • Asymmetric Hetero-Diels-Alder Reactions. Organic Chemistry Portal. Available at: [Link]

  • Doyle, M.P., et al. (2004). Asymmetric hetero-Diels-Alder reaction catalyzed by dirhodium(II) carboxamidates. Proceedings of the National Academy of Sciences, 101(15), 5391-5395. Available at: [Link]

  • Bergstrom, B.D. (2022). Stereoselective Synthesis of Isochromans and Isochroman-Based Natural Products by C–H Insertion with Donor/Donor Carbenes. eScholarship, University of California. Available at: [Link]

  • 4-Nitrophenethyl alcohol, 2-(4-Nitrophenyl)ethanol. ChemBK. Available at: [Link]

  • Ni-Catalyzed asymmetric hetero-Diels–Alder reactions of conjugated vinyl azides: synthesis of chiral azido polycycles. Organic Chemistry Frontiers. Available at: [Link]

  • Asymmetric Catalysis of Diels–Alder Reaction. Wiley-VCH. Available at: [Link]

  • Long, J., et al. (2001). Discovery of Exceptionally Efficient Catalysts for Solvent-Free Enantioselective Hetero-Diels−Alder Reaction. Journal of the American Chemical Society, 123(51), 12921-12922. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 6-nitroisochromane-3-carboxylate proper disposal procedures

Operational Guidelines for the Safe Handling and Disposal of Methyl 6-nitroisochromane-3-carboxylate As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guidelines for the Safe Handling and Disposal of Methyl 6-nitroisochromane-3-carboxylate

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling specialized synthetic building blocks. Methyl 6-nitroisochromane-3-carboxylate is a nitroaromatic ester utilized in drug development and advanced organic synthesis. Due to the presence of the nitroarene moiety, its waste stream poses specific ecological and occupational hazards that must be managed in strict accordance with the Resource Conservation and Recovery Act (RCRA) and institutional Environmental Health and Safety (EHS) guidelines[1][2].

This guide provides a comprehensive, mechanistically grounded operational plan for the safe segregation, accumulation, and final disposal of this compound.

Part 1: Mechanistic Causality of Nitroaromatic Toxicity

To effectively manage chemical waste, one must understand why the substance is hazardous. The toxicity of nitroaromatic compounds like methyl 6-nitroisochromane-3-carboxylate is primarily driven by their propensity to undergo single-electron reduction in biological systems[3][4].

When exposed to cellular reductases, the nitro group is reduced to a nitro anion radical. In aerobic environments, this radical rapidly transfers its extra electron to molecular oxygen ( O2​ ), generating the superoxide anion ( O2∙−​ )—a highly reactive oxygen species (ROS)—while regenerating the parent nitroaromatic compound[4]. This "futile cycling" leads to severe oxidative stress, lipid peroxidation, and DNA damage, making these compounds potential mutagens and environmental toxins[5].

Mechanism of ROS generation and futile cycling by nitroaromatic compounds.

Part 2: Quantitative Hazard and Physicochemical Summary

Because specific empirical toxicity data for every novel isochroman derivative may not be exhaustively cataloged, we must extrapolate operational thresholds based on the well-documented behavior of the nitroarene class[4][6].

Hazard ParameterMechanistic DriverOperational ConsequenceRegulatory Framework
Acute Toxicity ROS generation via futile cycling[4].Requires handling in a certified chemical fume hood with nitrile gloves and eye protection[7].RCRA Hazardous Waste (Toxicity Characteristic)[2].
Environmental Toxicity Resistance to natural biodegradation; persistence in aquatic ecosystems.Zero Drain Disposal Policy. Must never be discharged into municipal sewer systems.Clean Water Act / EPA Priority Pollutant guidelines[8].
Chemical Incompatibility Nitro groups are strong oxidizers under specific thermal conditions.Must be segregated from strong reducing agents, hydrides, and strong bases during waste accumulation.EPA RCRA Segregation Standards[6][9].

Part 3: Step-by-Step Laboratory Disposal Protocol

The following methodology outlines the self-validating system for the disposal of methyl 6-nitroisochromane-3-carboxylate. The ultimate goal is to prepare the material for high-temperature incineration , which is the EPA-mandated method for the destruction of nitroaromatic and halogenated organic wastes[6][10].

Step 1: Waste Segregation and Containerization
  • Isolate the Waste Stream: Designate a specific, chemically compatible waste container (e.g., high-density polyethylene (HDPE) or amber glass) exclusively for "Nitroaromatic/Organic Waste."

  • Prevent Cross-Contamination: Do not mix this waste with aqueous streams, heavy metals, or strong reducing agents. Mixing incompatible streams can lead to exothermic reactions or complicate the downstream incineration process[6].

  • Labeling: Immediately affix a hazardous waste label. The label must explicitly state "Hazardous Waste," list the full chemical name ("Methyl 6-nitroisochromane-3-carboxylate"), and display the appropriate GHS hazard pictograms (Health Hazard, Exclamation Mark)[1][6].

Step 2: Satellite Accumulation Area (SAA) Management
  • Storage Conditions: Store the sealed container in a designated SAA within the laboratory, ideally under secondary containment (a spill tray) to mitigate accidental breaches[6][11].

  • Vapor Control: Ensure the container remains tightly closed at all times unless actively adding waste. This prevents the fugitive emission of volatile organic solvents that may be mixed with the compound[6].

Step 3: Institutional Transfer and High-Temperature Incineration
  • EHS Coordination: Once the SAA container reaches its volume limit or the regulatory time limit (often 90 to 180 days depending on generator status), initiate a pickup request with your institution's EHS department[1][6].

  • Final Destruction (Incineration): EHS will transfer the waste to a licensed RCRA Treatment, Storage, and Disposal Facility (TSDF). The facility will subject the waste to high-temperature incineration (typically >1,000°C).

  • Causality of Destruction: Incineration is utilized because it achieves a Destruction and Removal Efficiency (DRE) of at least 99.99% for Principal Organic Hazardous Constituents (POHCs)[10][11]. The intense thermal oxidation cleaves the aromatic ring and the nitro group, converting the toxic molecule entirely into carbon dioxide ( CO2​ ), water ( H2​O ), and nitrogen oxides ( NOx​ ). The NOx​ gases are subsequently neutralized by the incinerator's advanced alkaline scrubbing systems before atmospheric release[2][6].

Standardized RCRA workflow for the disposal and destruction of nitroaromatic waste.

References

  • Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. National Institutes of Health (NIH) / PubMed. Retrieved from: [Link]

  • Guidance Manual for Hazardous Waste Incinerator Permits. Environmental Protection Agency (EPA). Retrieved from: [Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity. SciELO. Retrieved from: [Link]

  • Laboratory Waste Management: The New Regulations. Medical Laboratory Management. Retrieved from: [Link]

Sources

Handling

Personal protective equipment for handling Methyl 6-nitroisochromane-3-carboxylate

Safe Handling, PPE, and Operational Protocols for Methyl 6-nitroisochromane-3-carboxylate As a Senior Application Scientist, I approach the handling of functionalized intermediates not merely as a procedural task, but as...

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Author: BenchChem Technical Support Team. Date: April 2026

Safe Handling, PPE, and Operational Protocols for Methyl 6-nitroisochromane-3-carboxylate

As a Senior Application Scientist, I approach the handling of functionalized intermediates not merely as a procedural task, but as a dynamic chemical system that must be rigorously managed. Methyl 6-nitroisochromane-3-carboxylate (CAS: 2170753-47-4) is a highly specialized building block utilized in advanced drug development and organic synthesis. It integrates an isochromane core with a nitroaromatic moiety and an ester functionality.

While these structural features make it a versatile synthetic intermediate, they also dictate specific toxicological and physical hazards. Nitroaromatic compounds are notoriously lipophilic, readily absorbed through the skin, and potentially mutagenic [1]. Furthermore, the electron-withdrawing nitro group introduces thermal instability risks under extreme conditions, necessitating strict operational boundaries [2].

This guide provides a self-validating, step-by-step operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of Methyl 6-nitroisochromane-3-carboxylate.

Mechanistic Hazard Profile & Causality

To select the appropriate PPE and handling protocols, we must first understand the molecular behavior of the compound:

  • Skin Absorption & Systemic Toxicity: The lipophilic nature of the nitroaromatic ring allows it to easily permeate the lipid bilayer of human skin. Dermal exposure can lead to systemic toxicity, including the potential for methemoglobinemia (the oxidation of hemoglobin, impairing oxygen transport) [3].

  • Thermal & Reactive Instability: Nitro groups ( −NO2​ ) possess high bond-dissociation energy. Exposing nitroaromatics to strong bases, reducing agents, or high temperatures can trigger exothermic decomposition [2].

  • Respiratory Hazards: As a solid powder, aerosolized particulates pose a severe inhalation risk, potentially causing respiratory tract irritation and long-term cellular damage [1].

Quantitative Hazard Data & Operational Thresholds To ensure safety, all quantitative handling metrics are summarized below:

Property / MetricValue / ThresholdOperational Implication
C-NO 2​ Bond Dissociation Energy ~297 ± 17 kJ/molHigh energy release upon decomposition; avoid thermal shock.
Storage Temperature 15°C – 25°CStore away from light in a temperature-controlled environment.
Minor Spill Threshold < 10 gramsManageable with standard lab spill kits; >10g requires EHS.
Fume Hood Face Velocity 80 – 120 fpmEnsures adequate capture of sublimated dusts or aerosols.

Personal Protective Equipment (PPE) Matrix

The following table summarizes the mandatory PPE based on the physicochemical risks outlined above. Every PPE choice is grounded in chemical causality.

PPE CategorySpecificationMechanistic Justification & Self-Validation
Hand Protection Double-layered Nitrile gloves (min. 0.11 mm thickness).Nitroaromatics readily penetrate latex. Double-gloving ensures a secondary barrier. Self-Validation: Inspect the outer glove for discoloration every 15 minutes; replace immediately if compromised.
Eye Protection ANSI Z87.1 compliant chemical splash goggles.Prevents ocular absorption of airborne dust particulates. Self-Validation: Ensure a tight seal against the face with no gaps before opening the chemical vial.
Body Protection Flame-resistant (FR) laboratory coat + closed-toe shoes.Mitigates dermal exposure. FR material is critical due to the combustible nature of isochromane derivatives. Self-Validation: Ensure cuffs are tucked under the inner nitrile glove.
Respiratory N95/P100 particulate respirator.Required only if weighing outside a hood (highly discouraged). Self-Validation: Perform a positive/negative pressure seal check before use.

Standard Operating Procedure (SOP): Operational Workflow

The following step-by-step methodology ensures a closed-loop, self-validating system for handling Methyl 6-nitroisochromane-3-carboxylate.

Step 1: Pre-Operation Preparation

  • Clear the workspace of incompatible materials, specifically strong oxidizing agents, reducing agents, and strong bases.

  • Verify the function of the chemical fume hood.

    • Self-Validation: Check the digital monitor to ensure face velocity is between 80-120 fpm, or use a standard tissue-paper flow test before uncapping the vial.

  • Don all required PPE as per the matrix above.

Step 2: Dispensing and Weighing

  • Place an anti-static weighing boat on the analytical balance inside the fume hood. Static discharge can ignite fine organic dusts.

  • Using a grounded, non-sparking spatula, carefully transfer the compound.

  • Seal the primary container immediately after dispensing to prevent moisture ingress and accidental spills.

    • Self-Validation: Weigh the sealed primary container before and after dispensing to ensure mass balance and account for all material.

Step 3: Solvation and Reaction Execution

  • Dissolve the compound in the chosen solvent (e.g., DCM, EtOAc) slowly. Monitor for any unexpected exothermic activity.

  • Maintain reaction temperatures strictly below the decomposition threshold.

Step 4: Doffing and Decontamination

  • Remove the outer pair of gloves inside the fume hood to contain any residual dust.

  • Wash hands and forearms thoroughly with soap and water immediately after doffing the inner gloves.

HandlingWorkflow Start Pre-Operation Risk Assessment PPE Don PPE (Nitrile, Coat, Goggles) Start->PPE FumeHood Transfer to Fume Hood PPE->FumeHood Weighing Weighing & Dispensing FumeHood->Weighing Reaction Execute Reaction (< T_decomp) Weighing->Reaction Waste Segregate Waste (Non-halogenated) Reaction->Waste Doff Doff PPE & Wash Hands Waste->Doff

Figure 1: Step-by-step PPE donning and operational workflow for nitroaromatic handling.

Spill Response and Disposal Plan

A spill of a nitroaromatic compound requires immediate, methodical action to prevent aerosolization and dermal contact [2].

Minor Spill Protocol (<10g):

  • Isolate: Alert nearby personnel and secure the area.

  • Contain: Gently cover the solid spill with a damp absorbent material (e.g., vermiculite or sand moistened with water) to suppress dust formation. Do not dry sweep, as this aerosolizes the toxic powder.

  • Collect: Use a non-sparking dustpan and brush to scoop the absorbed material into a designated, sealable hazardous waste container.

  • Decontaminate: Wipe the affected surface with a solvent in which the compound is soluble (e.g., acetone or 50% ethanol-water), followed by a thorough wash with soap and water.

    • Self-Validation: Perform a final wipe with a clean, dry paper towel; if any yellow/brown residue remains, repeat the solvent decontamination step.

Disposal Plan:

  • Solid Waste: Collect in a clearly labeled, leak-proof container designated for "Toxic Organic Solid Waste (Nitroaromatics)."

  • Liquid Waste: Segregate into non-halogenated or halogenated waste streams depending on the reaction solvent used. Do not mix with heavy metal waste or strong acids.

  • Regulatory Compliance: Dispose of via a certified hazardous waste management facility in accordance with local EPA/RCRA regulations.

SpillResponse Spill Spill Detected Assess Assess Volume (<10g or >10g) Spill->Assess Minor Minor Spill (<10g) Assess->Minor Major Major Spill (>10g) Assess->Major Absorb Cover with Vermiculite Minor->Absorb Evacuate Evacuate & Call EHS Major->Evacuate Sweep Sweep to Hazardous Waste Absorb->Sweep Decon Decontaminate (Acetone/Water) Sweep->Decon

Figure 2: Decision matrix and procedural pathway for nitroaromatic chemical spills.

References

  • Nitroaromatic Compounds, from Synthesis to Biodegradation Source: National Center for Biotechnology Information (NCBI) - PMC URL:[Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines (and related Nitroaromatics) Source: ACS Publications (Chemical Health and Safety) URL:[Link]

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